Isothipendyl Hydrochloride
説明
特性
IUPAC Name |
N,N-dimethyl-1-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S.ClH/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19;/h4-10,12H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHCFTORMXCNGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046845 | |
| Record name | Isothipendyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34433-15-3, 1225-60-1 | |
| Record name | 10H-Pyrido[3,2-b][1,4]benzothiazine-10-ethanamine, N,N,α-trimethyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34433-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothipendyl hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothipendyl hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-(2-(Dimethylamino)propyl)-10H-pyrido(3,2-b)(1,4)benzothiazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034433153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | isothipendyl hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isothipendyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isothipendyl hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-[2-(dimethylamino)propyl]-10H-pyrido[3,2-b][1,4]benzothiazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOTHIPENDYL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953AP1LBV8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Isothipendyl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothipendyl hydrochloride is a first-generation azaphenothiazine antihistamine recognized for its potent antiallergic and antipruritic properties.[1] This technical guide provides a comprehensive overview of its mechanism of action, focusing on its primary pharmacological target, receptor binding characteristics, and the subsequent intracellular signaling cascades. The document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular pharmacology of this compound.
Primary Mechanism of Action: Histamine (B1213489) H1 Receptor Antagonism
The principal mechanism of action of this compound is its function as a potent and selective antagonist of the histamine H1 receptor.[2][3][4] It operates through competitive binding to H1 receptors located on various cell types, including endothelial cells, smooth muscle cells, and neurons.[1] By occupying these receptors, this compound prevents the binding of endogenous histamine, a key mediator in allergic and inflammatory responses.[1] This blockade mitigates the classic symptoms of allergic reactions, such as itching, swelling, redness, and bronchoconstriction.[1]
This compound is classified as a first-generation antihistamine, a group known for its ability to cross the blood-brain barrier, which contributes to its sedative effects.[5][6]
Receptor Binding Profile and Quantitative Data
While this compound is known to be a potent H1 receptor antagonist with additional anticholinergic and some antiserotoninergic effects, specific quantitative binding affinity data (Ki or IC50 values) are not widely available in publicly accessible literature.[2][7] The following table summarizes the known receptor interactions and qualitative affinity.
| Receptor Target | Receptor Subtype | This compound Affinity | Rationale for Interaction |
| Histamine | H1 | Potent Antagonist | Primary therapeutic target for antihistaminic effects.[1][2] |
| Cholinergic | Muscarinic (M1, M2, etc.) | Antagonist (Anticholinergic) | Responsible for side effects like dry mouth, blurred vision, and sedation.[1][4] |
| Serotonin | 5-HT Receptors | Some Antagonistic Activity | Contributes to the overall pharmacological profile and potential side effects.[2][7] |
| Dopamine (B1211576) | D2-like Receptors | Weak/Uncharacterized | As a phenothiazine (B1677639) derivative, some interaction is plausible but not well-defined.[8][9] |
Downstream Signaling Pathways
The antagonism of the histamine H1 receptor by this compound directly impacts intracellular signaling cascades. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.
Upon histamine binding, the H1 receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC) and other downstream effectors. This cascade ultimately leads to the activation of the transcription factor NF-κB, a pivotal regulator of inflammatory gene expression.
By blocking the initial step of histamine binding, this compound effectively inhibits this entire signaling pathway, thereby exerting its anti-inflammatory and antiallergic effects.
Figure 1. this compound's blockade of the H1 receptor-mediated Gq/11 signaling pathway.
Secondary Pharmacological Actions
Anticholinergic Effects
This compound exhibits notable anticholinergic activity by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[1][4] This action is responsible for several of the characteristic side effects of first-generation antihistamines, including dry mouth, blurred vision, urinary retention, and constipation.[1] Its anticholinergic properties in the central nervous system also contribute to its sedative effects.
Sedative Effects
The sedative properties of this compound are a hallmark of first-generation antihistamines.[1] This effect is primarily due to its ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system. Histamine in the brain acts as a neurotransmitter promoting wakefulness; therefore, its blockade leads to drowsiness. The anticholinergic activity of the drug further potentiates this sedative effect.
Antiserotoninergic and Other Receptor Interactions
Some evidence suggests that this compound possesses some antiserotoninergic properties, though this is less well-characterized than its antihistaminic and anticholinergic actions.[2][7] As a phenothiazine derivative, there is a theoretical potential for interaction with dopamine receptors, but this is generally considered to be weak and not clinically significant in its primary use as an antihistamine.[8][9]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
In Vitro Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a drug to its receptor targets.
-
Objective: To quantify the affinity of this compound for histamine H1 receptors and other potential off-target receptors (e.g., muscarinic, serotonergic, dopaminergic).
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from cell lines like HEK293 or CHO, or from animal tissues) are isolated.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-pyrilamine for H1 receptors) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled this compound.
-
Separation and Quantification: The bound and free radioligand are separated (typically by rapid filtration), and the amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant), a measure of binding affinity, can then be calculated using the Cheng-Prusoff equation.
-
Figure 2. General workflow for a radioligand binding assay.
Functional Assays
Functional assays are employed to determine the pharmacological effect of the drug on receptor activity (i.e., antagonism, agonism, or inverse agonism).
-
Objective: To assess the ability of this compound to inhibit histamine-induced cellular responses.
-
Methodology (e.g., Calcium Mobilization Assay):
-
Cell Culture: Cells expressing the H1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye.
-
Treatment: The cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with a known concentration of histamine.
-
Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The ability of this compound to inhibit the histamine-induced calcium response is quantified to determine its potency as an antagonist.
-
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.
-
Objective: To investigate the effects of this compound on histamine and other neurotransmitter levels in the brain.
-
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal.
-
Perfusion and Sampling: The probe is perfused with a physiological solution, and the dialysate, containing extracellular fluid components, is collected.
-
Drug Administration: this compound is administered systemically.
-
Analysis: The collected dialysate samples are analyzed (e.g., by HPLC) to determine the concentrations of histamine, acetylcholine, and other relevant neurotransmitters.
-
Data Interpretation: Changes in neurotransmitter levels following drug administration provide insights into the drug's in vivo mechanism of action.
-
Conclusion
This compound's primary mechanism of action is the competitive antagonism of the histamine H1 receptor, which effectively blocks the Gq/11-PLC-IP3/DAG signaling pathway and subsequent inflammatory responses. Its pharmacological profile is further characterized by significant anticholinergic activity and some antiserotoninergic effects, which contribute to its therapeutic efficacy and side-effect profile, particularly sedation. A comprehensive understanding of these molecular interactions is crucial for the rational use of this compound and for the development of future therapeutic agents with improved selectivity and safety profiles.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Buy this compound | 1225-60-1 | >98% [smolecule.com]
- 5. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antihistamines, 1st Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. Isothipendyl | C16H19N3S | CID 3781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 9. webhome.auburn.edu [webhome.auburn.edu]
An In-depth Technical Guide to the Chemical Properties and Structure of Isothipendyl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothipendyl hydrochloride is a first-generation antihistamine belonging to the azaphenothiazine class of compounds.[1][2] It functions as a potent histamine (B1213489) H1 receptor antagonist, exhibiting anticholinergic properties.[1][2] This guide provides a comprehensive overview of the chemical properties and structural features of this compound, intended for professionals in research and drug development. The information is presented to facilitate laboratory use and further investigation of this compound.
Chemical Structure and Identification
The structural identity of this compound is well-defined, encompassing its systematic name and various identifiers crucial for accurate documentation and research.
| Identifier | Value | Source |
| IUPAC Name | N,N-dimethyl-1-pyrido[3,2-b][1][3]benzothiazin-10-ylpropan-2-amine;hydrochloride | [4] |
| CAS Number | 1225-60-1 | [1][5] |
| Molecular Formula | C₁₆H₂₀ClN₃S | [1][2][3][4] |
| SMILES | CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C.Cl | [2] |
| InChI Key | RQHCFTORMXCNGP-UHFFFAOYSA-N | [2][5] |
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of a drug substance are critical in determining its formulation, delivery, and pharmacokinetic profile. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Weight | 321.9 g/mol | [4] |
| Melting Point | 213-216 °C | [6] |
| Solubility | Soluble in water and DMSO. | [2][3][5] |
| pKa (Predicted) | 8.91 (Strongest Basic) | |
| Appearance | White to off-white crystalline powder | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the consistent and reliable determination of physicochemical properties. While specific experimental data for this compound is not extensively detailed in publicly available literature, the following are general, widely accepted methodologies for such determinations.
Melting Point Determination (Capillary Method)
This protocol is based on the United States Pharmacopeia (USP) general chapter <741>.
Methodology:
-
Sample Preparation: A small quantity of the dry, powdered this compound is packed into a capillary tube to a height of 2-4 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a constant rate, typically 1 °C/min, especially when approaching the expected melting point.
-
The temperature at which the substance is first observed to liquefy (onset of melting) and the temperature at which it becomes completely liquid (end of melting) are recorded. This range constitutes the melting range.
-
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 105.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of water in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis:
-
The suspension is filtered or centrifuged to separate the undissolved solid.
-
The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Caption: Workflow for Aqueous Solubility Determination.
pKa Determination (Potentiometric Titration)
This is a standard method for determining the acid dissociation constant of ionizable compounds.
Methodology:
-
Sample Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent system if aqueous solubility is limited.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Data Collection: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point. For a basic compound like Isothipendyl, this corresponds to the pH at which half of the compound is in its protonated form.
-
-
Reporting: The experimental pKa value is reported at a specific temperature and ionic strength.
Caption: Workflow for pKa Determination.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect primarily as a competitive antagonist of the histamine H1 receptor.
Histamine, upon binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various physiological responses associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.
This compound, by competitively binding to the H1 receptor, prevents histamine from initiating this signaling cascade, thereby alleviating the symptoms of allergic reactions.
Caption: this compound's antagonism of the H1 receptor pathway.
Conclusion
This technical guide provides a detailed summary of the chemical properties and structure of this compound. The tabulated data offers a quick reference for its key physicochemical parameters, while the outlined experimental protocols provide a framework for their determination based on established standards. The visualization of its mechanism of action clarifies its role as a histamine H1 receptor antagonist. This information is intended to support researchers and drug development professionals in their work with this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Buy this compound | 1225-60-1 | >98% [smolecule.com]
- 3. CAS 1225-60-1: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C16H20ClN3S | CID 14668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Isothipendyl | C16H19N3S | CID 3781 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isothipendyl Hydrochloride: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothipendyl hydrochloride is a first-generation antihistamine and anticholinergic agent, recognized for its efficacy as an antipruritic.[1] As a member of the azaphenothiazine derivative class, its therapeutic action is primarily attributed to its potent antagonism of the histamine (B1213489) H1 receptor.[2][3] Understanding the solubility of this compound in various organic solvents is a critical parameter for its formulation, development, and analytical characterization. This technical guide provides a comprehensive overview of the available solubility data, outlines experimental methodologies for its determination, and presents relevant signaling pathways and workflows.
Core Physicochemical Properties
This compound presents as a solid, with a molecular formula of C₁₆H₂₀ClN₃S and a molecular weight of approximately 321.9 g/mol .[4][5] Its hydrochloride salt form is utilized to enhance its solubility and absorption.[6]
Solubility Profile
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on available information, a qualitative and predicted solubility profile can be summarized.
Table 1: Solubility of this compound
| Solvent | IUPAC Name | PubChem CID | Qualitative Solubility | Predicted Water Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | 679 | Soluble[7][8] | - |
| Methanol | Methanol | 887 | Slightly Soluble[2] | - |
| Water | Oxidane | 962 | Soluble[9] | 0.14[3][5] |
Note: The predicted water solubility value is based on computational models and may not reflect experimental results.
Experimental Protocols
While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a general methodology based on established practices can be outlined. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[10]
General Shake-Flask Solubility Determination Protocol
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]
-
Data Analysis: The solubility is expressed in terms of mass per volume (e.g., mg/mL) or molarity (mol/L).
Signaling Pathway and Experimental Workflow Visualizations
To further aid researchers, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for solubility determination.
Conclusion
This technical guide consolidates the currently available information on the solubility of this compound in organic solvents. While quantitative data remains limited, the qualitative profile and the provided experimental framework offer a valuable resource for researchers and professionals in drug development. The elucidation of its H1 receptor antagonist activity through the signaling pathway diagram further enhances the understanding of its pharmacological role. Further empirical studies are warranted to establish a comprehensive quantitative solubility profile of this compound across a broader range of organic solvents.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C16H20ClN3S | CID 14668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. b-Isothipendyl Hydrochloride Salt (132962-42-6) for sale [vulcanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Isothipendyl (hydrochloride) | CAS 1225-60-1 | Cayman Chemical | Biomol.com [biomol.com]
- 9. CAS 1225-60-1: this compound | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. improvedpharma.com [improvedpharma.com]
- 12. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isothipendyl Hydrochloride: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothipendyl (B1672624) Hydrochloride is a first-generation antihistamine of the azaphenothiazine class, recognized for its potent antagonist activity at the histamine (B1213489) H1 receptor. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, and established mechanism of action. Detailed experimental protocols for its synthesis and analysis are presented, alongside a diagrammatic representation of its primary signaling pathway. This document is intended to serve as a core resource for researchers and professionals engaged in drug development and pharmacological studies involving Isothipendyl Hydrochloride.
Chemical Identity and Structure
This compound is chemically designated as N,N-dimethyl-1-pyrido[3,2-b][1][2]benzothiazin-10-ylpropan-2-amine hydrochloride. Its unique tricyclic structure is fundamental to its pharmacological activity.
-
InChI Key: RQHCFTORMXCNGP-UHFFFAOYSA-N
-
SMILES Notation: CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C.Cl[3]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for its formulation, handling, and analysis in a research and development setting.
| Property | Value | References |
| Molecular Formula | C₁₆H₂₀ClN₃S | [4] |
| Molecular Weight | 321.9 g/mol | [3] |
| Melting Point | 215-220 °C | [5] |
| Solubility | Soluble in DMSO | [1] |
| λmax | 250 nm | [6] |
| Appearance | White to off-white crystalline powder | [7] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through several established routes. The following protocol is a generalized procedure based on documented industrial methods.[2][8]
Objective: To synthesize this compound from 1-azaphenothiazine.
Materials:
-
1-azaphenothiazine
-
Sodium hydride (NaH)
-
Anhydrous acetonitrile (B52724)
-
1-p-toluenesulfonyl-2-N,N-dimethylpropylamine or 2-dimethylamino chloropropane
-
Dry Hydrogen Chloride (HCl) gas
-
Nitrogen gas
-
Reaction vessel with reflux condenser and stirring apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
-
Deprotonation of 1-azaphenothiazine: Under a nitrogen atmosphere, charge the reaction vessel with 1-azaphenothiazine and anhydrous acetonitrile. The molar ratio of 1-azaphenothiazine to anhydrous acetonitrile should be approximately 1:5 to 1:10.[8]
-
Add sodium hydride (1.0-1.1 molar equivalents) to the mixture to facilitate the deprotonation of the amine on the phenothiazine (B1677639) ring system.[8]
-
Allow the reaction to proceed at 30°C for 1 hour with continuous stirring.[8]
-
Alkylation: Increase the temperature to reflux and maintain for 2 hours.[8]
-
Introduce 1-p-toluenesulfonyl-2-N,N-dimethylpropylamine (1.1-1.3 molar equivalents) to the reaction mixture and continue to reflux for an additional 3 hours.[8] Alternatively, 2-dimethylamino chloropropane can be used as the alkylating agent.[2]
-
Isolation of Isothipendyl Base: After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble materials.[8]
-
Formation of the Hydrochloride Salt: Bubble dry hydrogen chloride gas through the resulting acetonitrile solution. This compound will precipitate as a white crystalline solid.[2][8]
-
Purification: Collect the crude product by filtration. The precipitate can be further purified by recrystallization from anhydrous acetonitrile.[2]
-
Dry the purified this compound in a vacuum oven. The final product should have a purity of >99%.[8]
Analytical Methods
This compound can be quantified using UV-Visible spectrophotometry.
Objective: To determine the concentration of this compound in a sample.
Materials:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
This compound standard
-
Appropriate solvent (e.g., 0.1N HCl or distilled water)[9][10]
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.
-
Wavelength of Maximum Absorbance (λmax): Scan a standard solution across the UV range (e.g., 200-400 nm) to determine the λmax, which is reported to be 250 nm.[6]
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
This assay is used to determine the binding affinity of this compound to the H1 receptor.
Objective: To quantify the binding affinity (Ki) of this compound to the histamine H1 receptor.
Materials:
-
Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 cells).
-
Radioligand: [³H]-mepyramine.
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the H1 receptor membrane preparation with a fixed concentration of [³H]-mepyramine and varying concentrations of this compound.
-
Allow the incubation to proceed at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The data is used to calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mechanism of Action and Signaling Pathway
Isothipendyl is a selective antagonist of the histamine H1 receptor.[1] This action blocks the effects of endogenous histamine, which is a key mediator in allergic responses.[8][11] By competitively binding to the H1 receptor, Isothipendyl prevents the downstream signaling cascade that leads to symptoms such as itching and inflammation.[11][12] Additionally, Isothipendyl exhibits some anticholinergic properties, which can contribute to its therapeutic effects but also to side effects like drowsiness.[1][8]
Caption: Mechanism of action of Isothipendyl as a histamine H1 receptor antagonist.
Conclusion
This technical guide provides essential information on this compound for the scientific community. The detailed data on its chemical identifiers, physicochemical properties, synthesis, and analytical methods, combined with an understanding of its mechanism of action, will support further research and development of this and related compounds. The provided protocols offer a foundation for laboratory work, ensuring reproducibility and accuracy in experimental setups.
References
- 1. Buy this compound | 1225-60-1 | >98% [smolecule.com]
- 2. CN102617608A - Methods for synthesizing and separating isothipendyl serving as antihistamine medicine - Google Patents [patents.google.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 1225-60-1: this compound | CymitQuimica [cymitquimica.com]
- 8. CN102924484A - Industrial production method of isothipendyl technical material - Google Patents [patents.google.com]
- 9. bepls.com [bepls.com]
- 10. Spectrophotometric methods for determination of zolpidem tartrate in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. benchchem.com [benchchem.com]
Isothipendyl Hydrochloride: A Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothipendyl is a first-generation azaphenothiazine H1-antihistamine notable for its potent antihistaminic, anticholinergic, and sedative properties.[1][2] Primarily utilized for the topical treatment of pruritus associated with allergic reactions, its therapeutic efficacy is rooted in its interaction with various neurotransmitter receptors.[1] This technical guide provides an in-depth overview of the receptor binding affinity of Isothipendyl Hydrochloride, presenting available quantitative data, detailed experimental protocols for key binding assays, and visualizations of relevant signaling pathways and experimental workflows. Understanding the receptor binding profile of Isothipendyl is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding further drug development efforts.
Receptor Binding Affinity Profile
This compound primarily acts as a selective and potent antagonist of the histamine (B1213489) H1 receptor.[1] Its clinical effects are largely attributed to the competitive blockade of histamine at these sites. Additionally, Isothipendyl exhibits anticholinergic and some antiserotoninergic activities, contributing to both its therapeutic applications and its side-effect profile, such as sedation and dry mouth.[2][3]
Data Presentation
Table 1: Histamine Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Radioligand | Tissue Source | Reference |
| Histamine H1 | Potent Antagonist (Specific Ki Not Reported) | [³H]-Pyrilamine | Not Specified | [1] |
| Histamine H2 | Not Reported | Not Reported | Not Reported | |
| Histamine H3 | Not Reported | Not Reported | Not Reported | |
| Histamine H4 | Not Reported | Not Reported | Not Reported |
Table 2: Muscarinic Acetylcholine Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Radioligand | Tissue Source | Reference |
| M1 | Anticholinergic Activity (Specific Ki Not Reported) | [³H]-Pirenzepine | Not Specified | [2][3] |
| M2 | Anticholinergic Activity (Specific Ki Not Reported) | [³H]-AF-DX 384 | Not Specified | [2][3] |
| M3 | Anticholinergic Activity (Specific Ki Not Reported) | [³H]-4-DAMP | Not Specified | [2][3] |
| M4 | Anticholinergic Activity (Specific Ki Not Reported) | [³H]-Himbacine | Not Specified | [2][3] |
| M5 | Anticholinergic Activity (Specific Ki Not Reported) | Not Reported | Not Specified | [2][3] |
Table 3: Serotonin (B10506) Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Radioligand | Tissue Source | Reference |
| 5-HT1A | Antiserotoninergic Effects (Specific Ki Not Reported) | [³H]-8-OH-DPAT | Not Specified | [2] |
| 5-HT2A | Antiserotoninergic Effects (Specific Ki Not Reported) | [³H]-Ketanserin | Not Specified | [2] |
| Other 5-HT Subtypes | Not Reported | Not Reported | Not Reported |
Table 4: Adrenergic and Dopamine Receptor Binding Affinity of this compound
| Receptor Family | Receptor Subtype | Binding Affinity (Ki) | Radioligand | Tissue Source | Reference |
| Adrenergic | α1, α2, β1, β2 | Not Reported | Not Reported | Not Reported | |
| Dopamine | D1, D2, D3, D4, D5 | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The following are detailed, representative protocols for conducting in vitro radioligand binding assays to determine the affinity of a test compound, such as this compound, for key receptor targets. These protocols are based on established methodologies in the field.
Histamine H1 Receptor Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound for the human histamine H1 receptor through a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the recombinant human histamine H1 receptor.
-
Radioligand: [³H]-Pyrilamine (Mepyramine), a selective H1 antagonist.
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled H1 antagonist, such as Mianserin or unlabeled Pyrilamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C), pre-treated with 0.3% polyethylenimine (PEI).
-
Filtration Apparatus (Cell Harvester).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired final concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-Pyrilamine (at a concentration near its Kd), and the membrane preparation.
-
Non-specific Binding: Non-specific binding control, [³H]-Pyrilamine, and the membrane preparation.
-
Competition Binding: Serial dilutions of this compound, [³H]-Pyrilamine, and the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the pre-treated glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Muscarinic M1 Receptor Binding Assay
Objective: To determine the Ki of this compound for the human muscarinic M1 receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the recombinant human muscarinic M1 receptor.
-
Radioligand: [³H]-Pirenzepine, a selective M1 antagonist.
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of Atropine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Other materials: As listed for the H1 receptor binding assay.
Procedure: The procedure is analogous to the H1 receptor binding assay, with the following modifications:
-
Use the M1 receptor-expressing membranes and [³H]-Pirenzepine as the radioligand.
-
The incubation is typically performed at 37°C for 60 minutes.
Serotonin 5-HT2A Receptor Binding Assay
Objective: To determine the Ki of this compound for the human serotonin 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the recombinant human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin, a selective 5-HT2A antagonist.
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled Ketanserin or another suitable 5-HT2A antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Other materials: As listed for the H1 receptor binding assay.
Procedure: The procedure follows the same principles as the H1 and M1 receptor binding assays, with the appropriate receptor source and radioligand. The incubation is typically carried out at 37°C for 30-60 minutes.
Mandatory Visualizations
Signaling Pathways
Caption: Histamine H1 Receptor Signaling Pathway and Isothipendyl Antagonism.
References
Methodological & Application
Isothipendyl Hydrochloride: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothipendyl hydrochloride is a first-generation antihistamine of the azaphenothiazine class, recognized for its potent H1 receptor antagonism and anticholinergic properties.[1][2][3] These characteristics underpin its therapeutic use in alleviating symptoms of allergic reactions and pruritus.[2][3] This document provides detailed application notes and in vitro experimental protocols to facilitate further research and drug development involving this compound. The protocols outlined below are based on established methodologies for characterizing H1-antihistamines.
Mechanism of Action
This compound primarily exerts its effects by acting as a competitive antagonist at the histamine (B1213489) H1 receptor.[1][2][4] By binding to these receptors on various cells, including those in endothelial and smooth muscle tissues, it blocks the action of endogenous histamine, thereby mitigating allergic symptoms such as itching, swelling, and redness.[1][5] Additionally, this compound possesses anticholinergic activity, which contributes to some of its therapeutic effects and side-effect profile.[1][2] It also has some antiserotoninergic effects.[2]
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) | Cell Line/Tissue | Reference |
| Histamine H1 | [³H]-Mepyramine | Isothipendyl HCl | Data not available | e.g., HEK293 cells expressing human H1 receptor | Experimental |
| Muscarinic M1 | [³H]-Pirenzepine | Isothipendyl HCl | Data not available | e.g., CHO-K1 cells expressing human M1 receptor | Experimental |
| Muscarinic M2 | [³H]-AF-DX 384 | Isothipendyl HCl | Data not available | e.g., CHO-K1 cells expressing human M2 receptor | Experimental |
| Muscarinic M3 | [³H]-4-DAMP | Isothipendyl HCl | Data not available | e.g., CHO-K1 cells expressing human M3 receptor | Experimental |
Table 2: Functional Antagonism of this compound
| Assay | Agonist | Test Compound | pA₂/IC₅₀ | Tissue/Cell Line | Reference |
| Guinea Pig Ileum Contraction | Histamine | Isothipendyl HCl | Data not available | Guinea Pig Ileum | Experimental |
| Guinea Pig Ileum Contraction | Acetylcholine | Isothipendyl HCl | Data not available | Guinea Pig Ileum | Experimental |
Table 3: In Vitro Mast Cell Stabilization by this compound
| Cell Line | Stimulus | Test Compound | IC₅₀ (µM) | Endpoint | Reference |
| RBL-2H3 | Antigen (DNP-HSA) | Isothipendyl HCl | Data not available | β-hexosaminidase release | Experimental |
| LAD2 | Compound 48/80 | Isothipendyl HCl | Data not available | Histamine release | Experimental |
Table 4: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Test Compound | IC₅₀ (µM) | Exposure Time (h) | Reference |
| e.g., HEK293 | e.g., MTT Assay | Isothipendyl HCl | Data not available | e.g., 24, 48, 72 | Experimental |
| e.g., HepG2 | e.g., Neutral Red Uptake | Isothipendyl HCl | Data not available | e.g., 24, 48, 72 | Experimental |
Experimental Protocols
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the histamine H1 receptor using a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Membranes from a stable cell line expressing the recombinant human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Mepyramine (a selective H1 antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., unlabeled Mepyramine or Diphenhydramine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
[³H]-Mepyramine at a final concentration close to its Kd.
-
Either this compound at various concentrations, assay buffer for total binding, or the non-specific binding control.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester or vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Anticholinergic Activity Assay (Guinea Pig Ileum)
Objective: To determine the functional antagonistic activity (pA₂) of this compound at muscarinic receptors using an isolated guinea pig ileum preparation.
Materials:
-
Tissue: Freshly isolated guinea pig ileum.
-
Organ Bath: With temperature control (37°C) and aeration (95% O₂, 5% CO₂).
-
Physiological Salt Solution: Krebs-Henseleit solution.
-
Agonist: Acetylcholine or Carbachol.
-
Antagonist: this compound.
-
Isotonic transducer and data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the segment and cut it into 2-3 cm pieces.
-
Mounting: Mount the ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated. Apply a resting tension of approximately 1 g.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Control Curve: Obtain a cumulative concentration-response curve for the agonist (e.g., Acetylcholine).
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of this compound and incubate for a predetermined time (e.g., 30 minutes).
-
Test Curve: In the presence of this compound, obtain a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 5 and 6 with increasing concentrations of this compound.
-
Data Analysis: Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression provides the pA₂ value.
Mast Cell Stabilization Assay
Objective: To evaluate the ability of this compound to inhibit the degranulation of mast cells in vitro.
Materials:
-
Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells or human mast cell line (LAD2).
-
Cell Culture Medium: e.g., DMEM with 10% FBS.
-
Sensitizing Agent: Anti-DNP IgE (for RBL-2H3 cells).
-
Stimulating Agent: DNP-HSA (antigen for IgE-sensitized cells) or Compound 48/80 (non-IgE mediated degranulation).
-
Test Compound: this compound.
-
Assay Buffer: Tyrode's buffer.
-
Lysis Buffer: 0.1% Triton X-100 in Tyrode's buffer.
-
Substrate for β-hexosaminidase: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Stop Solution: 0.1 M Na₂CO₃/NaHCO₃ buffer.
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate and culture overnight.
-
Sensitization (for IgE-mediated degranulation): Sensitize the cells with anti-DNP IgE overnight.
-
Washing: Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound in Tyrode's buffer for 30-60 minutes at 37°C.
-
Stimulation: Induce degranulation by adding the stimulating agent (DNP-HSA or Compound 48/80). Include controls for spontaneous release (buffer only) and total release (lysis buffer).
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
β-Hexosaminidase Assay:
-
Incubate the supernatant with the pNAG substrate.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release. Determine the IC₅₀ value of this compound for the inhibition of degranulation.
In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic potential of this compound on a relevant cell line.
Materials:
-
Cell Line: e.g., HEK293, HepG2, or other relevant cell lines.
-
Cell Culture Medium.
-
Test Compound: this compound.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization Solution: e.g., DMSO or acidified isopropanol.
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value of this compound at each time point.
Signaling Pathway
The primary mechanism of action of this compound involves the blockade of the H1 histamine receptor, a G-protein coupled receptor (GPCR). Histamine binding to the H1 receptor typically activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events contribute to the physiological effects of histamine. Isothipendyl, as a competitive antagonist, prevents this cascade from occurring.
References
Isothipendyl Hydrochloride In Vivo Study Design for Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothipendyl (B1672624) hydrochloride is a first-generation H1-antihistamine belonging to the azaphenothiazine chemical class. It exerts its therapeutic effects through competitive antagonism of histamine (B1213489) H1 receptors.[1][2][3] Like other first-generation antihistamines, isothipendyl hydrochloride can cross the blood-brain barrier, leading to sedative effects.[1] It also possesses anticholinergic properties, which contribute to its therapeutic actions and side-effect profile.[1][2][4] This document provides a comprehensive in vivo study design for evaluating the antihistaminic, sedative, and anticholinergic properties of this compound in rodent models. The protocols outlined below are intended to serve as a guide for researchers in the preclinical assessment of this compound.
Mechanism of Action: Signaling Pathway
This compound primarily acts by blocking the H1 histamine receptor. In allergic reactions, histamine is released from mast cells and binds to H1 receptors on various cells, initiating a signaling cascade that leads to allergy symptoms. This compound competitively inhibits this binding, thereby mitigating the effects of histamine. Its sedative effects are attributed to its ability to antagonize H1 receptors in the central nervous system, while its anticholinergic effects stem from its interaction with muscarinic acetylcholine (B1216132) receptors.
References
Application Notes and Protocols for the Quantification of Isothipendyl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Isothipendyl Hydrochloride, a first-generation antihistamine. The following protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), UV-Visible Spectrophotometry, and Argentometric Titration are designed for use in quality control, stability studies, and formulation development.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides a sensitive and specific approach for the quantification of this compound in bulk drug and pharmaceutical formulations.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0, 20 mM) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
1.2. Reagent and Sample Preparation:
-
Phosphate Buffer (pH 3.0, 20 mM): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of deionized water. Adjust the pH to 3.0 with phosphoric acid.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation (for a tablet formulation):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
1.3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Retention Time | Approximately 4.5 min |
Experimental Workflow```dot
Argentometric Titration
This titrimetric method is based on the reaction of the chloride ion in this compound with a standard solution of silver nitrate (B79036). It is a cost-effective method suitable for the assay of bulk drug substance.
Experimental Protocol
3.1. Reagents and Equipment:
-
Silver Nitrate (AgNO₃) Solution: 0.1 M, standardized.
-
Potassium Chromate (B82759) (K₂CrO₄) Indicator: 5% (w/v) solution in water.
-
Sodium Chloride (NaCl): Primary standard for standardization of AgNO₃.
-
Burette: 50 mL, Class A.
-
Erlenmeyer Flasks: 250 mL.
3.2. Standardization of 0.1 M Silver Nitrate:
-
Accurately weigh about 0.2 g of previously dried sodium chloride and dissolve it in 100 mL of deionized water.
-
Add 1 mL of potassium chromate indicator.
-
Titrate with the 0.1 M silver nitrate solution until a faint, persistent reddish-brown precipitate is formed.
-
Calculate the molarity of the silver nitrate solution.
3.3. Assay of this compound:
-
Accurately weigh about 0.3 g of this compound and dissolve it in 100 mL of deionized water in an Erlenmeyer flask.
-
Add 1 mL of potassium chromate indicator.
-
Titrate with the standardized 0.1 M silver nitrate solution until the endpoint is reached (a persistent reddish-brown color).
-
Perform a blank titration using the same volume of water and indicator, and make any necessary corrections.
3.4. Calculation:
Each mL of 0.1 M silver nitrate is equivalent to 32.19 mg of C₁₆H₁₉N₃S·HCl.
Where:
-
V_sample = Volume of AgNO₃ consumed by the sample (mL)
-
V_blank = Volume of AgNO₃ consumed by the blank (mL)
-
M_AgNO3 = Molarity of the standardized AgNO₃ solution
-
W_sample = Weight of the this compound sample (g)
Quantitative Data Summary
| Validation Parameter | Result |
| Accuracy (Recovery) | 98.5% - 101.5% |
| Precision (RSD) | < 1.5% |
| Stoichiometry | 1:1 (Isothipendyl HCl : AgNO₃) |
Experimental Workflow
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Isothipendyl
Abstract
This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Isothipendyl in pharmaceutical formulations. The method is designed to be simple, accurate, and precise, making it suitable for routine quality control analysis. This document provides the chromatographic conditions, sample preparation protocols, and proposed validation parameters.
Introduction
Isothipendyl is a first-generation antihistamine of the phenothiazine (B1677639) class, possessing anticholinergic and sedative properties. It is primarily used topically to relieve itching. Accurate and reliable analytical methods are crucial for ensuring the quality and potency of pharmaceutical products containing Isothipendyl. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This application note outlines a proposed HPLC method for the analysis of Isothipendyl.
Chemical Structure of Isothipendyl
Caption: Chemical structure of Isothipendyl.
Experimental
Instrumentation
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Ultrasonic bath
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chemicals and Reagents
-
Isothipendyl reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions
A proposed set of chromatographic conditions for the analysis of Isothipendyl is presented in the table below. These parameters are based on common practices for the analysis of similar pharmaceutical compounds and should be optimized and validated.
| Parameter | Proposed Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 25mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Protocols
Preparation of Mobile Phase
-
Buffer Preparation (25mM Potassium Dihydrogen Phosphate, pH 3.0):
-
Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation (Acetonitrile:Buffer, 60:40 v/v):
-
Mix 600 mL of acetonitrile with 400 mL of the prepared buffer.
-
Degas the mobile phase by sonicating for 15 minutes.
-
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of Isothipendyl reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Make up the volume to 100 mL with the mobile phase to obtain a concentration of 100 µg/mL.
-
Sonicate for 10 minutes to ensure complete dissolution.
Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 1, 5, 10, 20, 40, 60, 80, 100 µg/mL).
Sample Preparation (for a hypothetical cream formulation)
-
Accurately weigh an amount of cream equivalent to 10 mg of Isothipendyl and transfer it to a 100 mL beaker.
-
Add 50 mL of methanol and sonicate for 15 minutes to extract the drug.
-
Transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with methanol and add the rinsing to the volumetric flask.
-
Make up the volume to 100 mL with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute 10 mL of the filtrate to 100 mL with the mobile phase to obtain a theoretical concentration of 10 µg/mL.
Proposed Method Validation Parameters
The following table summarizes the proposed acceptance criteria for the validation of this analytical method, in accordance with ICH guidelines.
| Parameter | Proposed Acceptance Criteria |
| Specificity | The peak for Isothipendyl should be well-resolved from any excipient peaks. |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | % RSD ≤ 2.0% for minor changes in flow rate, mobile phase composition, and pH. |
Data Presentation
The quantitative data from the proposed method validation should be summarized in clearly structured tables for easy comparison and interpretation. An example of a table for linearity is provided below.
Table 1: Proposed Linearity Data for Isothipendyl
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 20 | 304,680 |
| 40 | 609,360 |
| 60 | 914,040 |
| 80 | 1,218,720 |
| 100 | 1,523,400 |
| Correlation Coefficient (R²) | 0.9999 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC analysis of Isothipendyl.
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of HPLC method validation parameters.
Conclusion
The proposed RP-HPLC method provides a framework for the accurate and precise quantification of Isothipendyl in pharmaceutical formulations. The described chromatographic conditions are expected to yield good separation and peak shape. It is essential that this method is fully validated in accordance with regulatory guidelines before its implementation for routine quality control analysis.
Application Notes and Protocols for the Spectrophotometric Determination of Isothipendyl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative determination of Isothipendyl Hydrochloride in bulk and pharmaceutical dosage forms using visible spectrophotometry. The described method is based on the formation of a colored ion-pair complex between the tertiary amine of the Isothipendyl cation and an anionic dye, Bromothymol Blue, in an acidic medium. The resulting complex is extractable into an organic solvent and can be quantified by measuring its absorbance at a specific wavelength. This method is presented as a reliable, cost-effective, and accessible alternative to more complex chromatographic techniques for routine quality control analysis. While a specific validated method for this compound using this technique was not found in publicly available literature, the following protocol has been developed based on established and validated methods for structurally similar amine hydrochloride drugs.
Introduction
This compound is a first-generation antihistamine of the azaphenothiazine class, utilized for its antipruritic and anticholinergic properties. Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. Spectrophotometry offers a simple, rapid, and economical approach for this purpose. This application note details a method based on ion-pair complexation, a widely used technique for the analysis of drugs containing ionizable functional groups.
The principle of this method involves the reaction of the positively charged Isothipendyl cation with a negatively charged dye molecule, such as Bromothymol Blue, in a buffered acidic solution. This interaction forms a stable, colored ion-pair complex. The complex is then extracted into an immiscible organic solvent, and the absorbance of the organic layer is measured at the wavelength of maximum absorbance (λmax). The measured absorbance is directly proportional to the concentration of this compound.
Experimental Protocols
Instrumentation
-
A UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 10 mm matched quartz cells was used for all absorbance measurements.
-
Calibrated glassware.
-
A pH meter for buffer preparation.
Reagents and Solutions
-
This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 100 mL of distilled water in a calibrated volumetric flask.
-
Bromothymol Blue (BTB) Solution (0.1% w/v): Dissolve 100 mg of Bromothymol Blue in 100 mL of distilled water.
-
Phosphate (B84403) Buffer (pH 4.0): Prepare by mixing appropriate volumes of 0.2 M sodium phosphate monobasic and 0.2 M sodium phosphate dibasic solutions and adjust the pH to 4.0 using a pH meter.
-
Chloroform (B151607): Analytical reagent grade.
Preparation of Calibration Curve
-
Into a series of 125 mL separating funnels, pipette aliquots (0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 mL) of the this compound standard stock solution (100 µg/mL).
-
To each funnel, add 5 mL of phosphate buffer (pH 4.0) and 2 mL of the Bromothymol Blue solution.
-
Add 10 mL of chloroform to each separating funnel.
-
Shake the funnels vigorously for 2 minutes and allow the layers to separate for 5 minutes.
-
Carefully collect the lower organic (chloroform) layer into a 10 mL volumetric flask.
-
Make up the volume to 10 mL with chloroform if necessary.
-
Measure the absorbance of the yellow-colored complex at the predetermined λmax (approximately 415 nm) against a reagent blank prepared in the same manner but without the drug solution.
-
Plot a calibration curve of absorbance versus concentration of this compound (in µg/mL).
Analysis of Pharmaceutical Formulations (Tablets)
-
Weigh and finely powder 20 tablets of a commercial this compound formulation.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with distilled water and mix well.
-
Filter the solution through a Whatman No. 41 filter paper.
-
From the clear filtrate, take an appropriate aliquot and proceed as described in the calibration curve procedure (Section 2.3).
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Data Presentation
The following tables summarize the representative quantitative data expected from the validation of this method.
Table 1: Optical Characteristics and Validation Parameters
| Parameter | Value |
| λmax (nm) | ~ 415 |
| Linearity Range (µg/mL) | 5 - 30 |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | ~ 1.2 x 10⁴ |
| Sandell's Sensitivity (µg·cm⁻²/0.001 A) | ~ 0.027 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.5 |
| Limit of Quantitation (LOQ) (µg/mL) | ~ 1.5 |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation (y = mx + c) | y = 0.035x + 0.012 |
Table 2: Accuracy and Precision Data
| Concentration (µg/mL) | Recovery (%)* | RSD (%)** |
| 10 | 99.5 | 0.85 |
| 20 | 100.2 | 0.65 |
| 30 | 99.8 | 0.70 |
* Average of three determinations ** Relative Standard Deviation
Visualization of Methodologies
The following diagrams illustrate the key aspects of the experimental workflow and the underlying chemical principle.
Application Notes and Protocols for Isothipendyl Hydrochloride as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Isothipendyl Hydrochloride as a reference standard in High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry assays. The methodologies are designed for the quantitative determination of this compound in bulk drug substance and pharmaceutical formulations.
Introduction
This compound is a first-generation antihistamine belonging to the azaphenothiazine class, which functions as a potent histamine (B1213489) H1 receptor antagonist with anticholinergic properties. It is primarily used topically to relieve itching. As a reference standard, this compound is essential for the accurate quantification and quality control of pharmaceutical products containing this active ingredient. This document outlines detailed protocols for its use in analytical assays, adhering to principles of method validation.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | N,N,α-trimethyl-10H-pyrido[3,2-b][1][2]benzothiazine-10-ethanamine, monohydrochloride |
| CAS Number | 1225-60-1 |
| Molecular Formula | C₁₆H₁₉N₃S · HCl |
| Molecular Weight | 321.9 g/mol |
| Appearance | White to off-white crystalline powder.[3] |
| Solubility | Soluble in water and DMSO.[3] |
| UV Maximum (λmax) | Approximately 250 nm |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). In its active state, the H1 receptor is coupled to the Gq alpha subunit. The binding of an agonist like histamine triggers a conformational change, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological effects associated with an allergic response. As an inverse agonist, this compound binds to the inactive conformation of the H1 receptor, stabilizing it and reducing its basal activity, thereby preventing the downstream signaling cascade initiated by histamine.
Experimental Protocols
Quantitative Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a stability-indicating RP-HPLC method for the quantification of this compound. The method is designed to separate the active ingredient from potential degradation products.
Experimental Workflow for HPLC Analysis
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary pump, autosampler, column oven, and UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.05 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (B52724) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 250 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Procedure
-
Mobile Phase Preparation: Prepare the phosphate buffer and acetonitrile mobile phase as specified. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-50 µg/mL.
-
Sample Preparation:
-
Bulk Drug: Accurately weigh about 25 mg of the this compound bulk drug, dissolve in and dilute to 25 mL with the mobile phase. Further dilute to a final concentration within the calibration range.
-
Formulation (e.g., Cream): Accurately weigh a quantity of the formulation equivalent to 10 mg of this compound into a suitable container. Add 50 mL of mobile phase and sonicate for 15 minutes to extract the drug. Filter the solution and dilute the filtrate with the mobile phase to a final concentration within the calibration range.
-
-
Analysis: Inject the calibration standards and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of this compound in the sample solution from the calibration curve.
Method Validation Parameters (Representative)
| Parameter | Result |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Quantitative Analysis by UV-Vis Spectrophotometry
This protocol provides a simple and rapid method for the quantification of this compound using UV-Vis spectrophotometry.
Experimental Workflow for UV-Vis Spectrophotometric Analysis
Instrumentation and Method Parameters
| Parameter | Recommended Conditions |
| Spectrophotometer | Double beam UV-Vis spectrophotometer |
| Solvent | 0.1 M Hydrochloric Acid (HCl) |
| Wavelength of Maximum Absorbance (λmax) | ~250 nm |
| Cuvette Path Length | 1 cm |
Procedure
-
Solvent Preparation: Prepare 0.1 M HCl.
-
Standard Stock Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl to obtain a concentration of 1000 µg/mL.
-
Determination of λmax: Dilute the stock solution to a suitable concentration (e.g., 10 µg/mL) and scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with 0.1 M HCl to achieve concentrations in the range of 2-20 µg/mL.
-
Sample Preparation: Prepare the sample solution as described in the HPLC protocol, using 0.1 M HCl as the solvent, to obtain a final concentration within the calibration range.
-
Analysis: Measure the absorbance of the calibration standards and the sample solutions at the determined λmax against a 0.1 M HCl blank.
-
Quantification: Construct a calibration curve by plotting the absorbance against the concentration of the calibration standards. Determine the concentration of this compound in the sample solution from the calibration curve.
Method Validation Parameters (Representative)
| Parameter | Result |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity (ε) | To be determined experimentally |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Disclaimer: The provided protocols and validation parameters are representative and should be fully validated by the end-user for their specific application and instrumentation to ensure compliance with all relevant regulatory guidelines.
References
Application Notes and Protocols for Isothipendyl Hydrochloride in H1 Receptor Antagonism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothipendyl hydrochloride is a first-generation antihistamine belonging to the azaphenothiazine class of compounds.[1][2][3][4] It functions as a potent antagonist of the histamine (B1213489) H1 receptor, competitively inhibiting the binding of histamine and thereby blocking its downstream effects.[1][5][6][7] This action mitigates the classic symptoms of allergic reactions, which are mediated by histamine, such as vasodilation, increased capillary permeability, and sensory nerve stimulation.[3] In addition to its primary antihistaminergic activity, this compound also exhibits anticholinergic properties.[1] These characteristics make this compound a valuable tool for in vitro and in vivo studies aimed at investigating H1 receptor pharmacology and for the preclinical assessment of potential anti-allergic and antipruritic agents.[3][5]
This document provides detailed application notes and experimental protocols for the use of this compound in studying H1 receptor antagonism. It is intended to guide researchers in designing and executing experiments to characterize the binding affinity and functional antagonism of this compound and to explore its effects in relevant biological models.
Mechanism of Action
This compound exerts its pharmacological effects primarily through competitive antagonism of the histamine H1 receptor.[1][5][6][7] As a first-generation antihistamine, it readily crosses the blood-brain barrier, which can lead to central nervous system effects such as sedation.[2] The molecule binds to the H1 receptor, preventing histamine from activating it. This blockade inhibits the histamine-induced signaling cascade, which is primarily coupled through Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), a key event in the allergic response. By preventing this initial step, this compound effectively dampens the inflammatory cascade.
Data Presentation
Table 1: In Vitro H1 Receptor Binding Affinity of this compound
| Compound | Radioligand | Receptor Source | Kᵢ (nM) | Reference |
| Isothipendyl HCl | [³H]-Mepyramine | Human recombinant H1 | TBD | TBD |
| Mepyramine | [³H]-Mepyramine | Human recombinant H1 | TBD | TBD |
TBD: To Be Determined experimentally.
Table 2: In Vitro Functional Antagonism of Histamine-Induced Calcium Mobilization by this compound
| Compound | Cell Line | Agonist | IC₅₀ (nM) | Reference |
| Isothipendyl HCl | HEK293 (hH1R) | Histamine | TBD | TBD |
| Cetirizine | HEK293 (hH1R) | Histamine | TBD | TBD |
TBD: To Be Determined experimentally.
Table 3: In Vivo Efficacy of this compound in a Histamine-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) | p-value | Reference |
| Vehicle Control | - | 0 | - | TBD |
| Isothipendyl HCl | TBD | TBD | TBD | TBD |
| Positive Control | TBD | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the H1 receptor antagonism of this compound.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the H1 receptor by measuring its ability to displace a radiolabeled antagonist.
a. Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human H1 receptor.
-
Radioligand: [³H]-Mepyramine (specific activity ~20-30 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
b. Procedure:
-
Membrane Preparation: Homogenize HEK293-hH1R cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-Mepyramine (at a final concentration near its Kd, e.g., 1-5 nM), and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of non-specific binding control, 25 µL of [³H]-Mepyramine, and 50 µL of membrane suspension.
-
Competitive Binding: 25 µL of varying concentrations of this compound, 25 µL of [³H]-Mepyramine, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Imaging Assay
This functional assay measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.
a. Materials:
-
Cell Line: HEK293 cells stably expressing the human H1 receptor.
-
Test Compound: this compound.
-
Agonist: Histamine.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: To prevent dye leakage.
-
Black, clear-bottom 96-well microplates.
-
Fluorescence microplate reader with automated injection capabilities.
b. Procedure:
-
Cell Plating: Seed HEK293-hH1R cells into black, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and add Fluo-4 AM loading solution (containing probenecid) to each well. Incubate at 37°C for 60 minutes in the dark.
-
Washing: Wash the cells twice with assay buffer to remove excess dye.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Record a baseline fluorescence reading.
-
Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well.
-
Immediately begin recording the fluorescence intensity over time.
-
c. Data Analysis:
-
Determine the peak fluorescence response for each well after histamine addition.
-
Normalize the data to the response in the absence of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
In Vivo Histamine-Induced Paw Edema Model
This in vivo model assesses the ability of this compound to inhibit histamine-induced inflammation and increased vascular permeability in a rodent model.
a. Materials:
-
Animals: Male Wistar rats or Swiss albino mice.
-
Test Compound: this compound.
-
Phlogistic Agent: Histamine dihydrochloride.
-
Vehicle: Saline or other appropriate vehicle.
-
Pletysmometer or digital calipers for measuring paw volume/thickness.
b. Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound at various doses, positive control).
-
Compound Administration: Administer this compound or vehicle intraperitoneally or orally at a defined time before the histamine challenge.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal.
-
Histamine Injection: Inject a sterile solution of histamine into the sub-plantar region of the right hind paw.
-
Paw Measurement: Measure the paw volume or thickness at various time points after the histamine injection (e.g., 30, 60, 120 minutes).
c. Data Analysis:
-
Calculate the increase in paw volume or thickness for each animal at each time point.
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
H1 Receptor Signaling Pathway
The binding of histamine to the H1 receptor initiates a well-characterized signaling cascade. This compound acts by blocking this initial binding event.
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of H1 receptor antagonism. The protocols outlined in this document provide a framework for the in vitro and in vivo characterization of its binding and functional properties. The generation of quantitative data using these methods will enable a more comprehensive understanding of the pharmacological profile of this compound and facilitate its use in the development of novel therapeutics for allergic disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. CAS 1225-60-1: this compound | CymitQuimica [cymitquimica.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Isothipendyl | C16H19N3S | CID 3781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. SMPDB [smpdb.ca]
Troubleshooting & Optimization
Troubleshooting Isothipendyl Hydrochloride synthesis impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurity-related issues during the synthesis of Isothipendyl Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis of this compound?
A1: The most frequently encountered impurities in the synthesis of this compound are process-related impurities and degradation products. These can be broadly categorized as:
-
Isomeric Impurities: A common process-related impurity is a structural isomer of Isothipendyl. This isomer arises from the alkylation step of the synthesis.
-
Oxidation Products: The phenothiazine (B1677639) nucleus is susceptible to oxidation, leading to the formation of N-oxides and S-oxides of Isothipendyl. These are common degradation products.
-
Unreacted Starting Materials and Intermediates: Residual amounts of 1-azaphenothiazine and other intermediates can be present in the final product if the reaction does not go to completion or if purification is inadequate.
-
Byproducts from Side Reactions: Other minor impurities can be formed through various side reactions, the nature of which depends on the specific synthetic route and reaction conditions employed.
Q2: What is the likely mechanism for the formation of the isomeric impurity in this compound synthesis?
A2: The isomeric impurity is typically formed during the N-alkylation of the 1-azaphenothiazine ring with a 2-(dimethylamino)propyl halide or a related electrophile. The reaction proceeds via a nucleophilic substitution, and if the alkylating agent can form a cyclic aziridinium (B1262131) ion intermediate, the nucleophilic attack by the phenothiazine nitrogen can occur at either of the two carbons of the aziridinium ring, leading to the formation of the desired product and its structural isomer.
Q3: How can the formation of N-oxide impurities be minimized?
A3: N-oxide impurities are primarily formed through the oxidation of the tertiary amine in the side chain of Isothipendyl. To minimize their formation, the following precautions should be taken:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Control of Oxidizing Agents: Avoid the use of strong oxidizing agents in the reaction or work-up steps. If an oxidation step is part of a different synthetic sequence, ensure it is carried out selectively and that all oxidizing agents are quenched before proceeding.
-
Storage Conditions: Store the final product and any intermediates protected from light and air to prevent oxidative degradation over time.
Troubleshooting Guides
Issue 1: High Levels of Isomeric Impurity Detected
Symptoms:
-
A significant peak with a similar mass to Isothipendyl is observed in the mass spectrum.
-
Poor separation or a closely eluting peak next to the main product peak in the HPLC chromatogram.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature | Elevated temperatures can favor the formation of the aziridinium intermediate and subsequent non-regioselective ring-opening. Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration. |
| Nature of Leaving Group | The choice of leaving group on the alkylating agent can influence the propensity for aziridinium ion formation. If possible, experiment with different leaving groups (e.g., tosylate instead of chloride) to see if it affects the isomer ratio. |
| Solvent Polarity | The polarity of the solvent can influence the reaction pathway. A systematic study of different solvents may reveal conditions that favor the formation of the desired isomer. |
| Purification Method | The isomeric impurity may be difficult to remove by standard crystallization. Consider using chromatographic purification techniques such as column chromatography or preparative HPLC for efficient separation. |
Issue 2: Presence of Oxidation Products (N-oxides)
Symptoms:
-
Peaks with a mass of +16 Da or +32 Da relative to Isothipendyl are observed in the mass spectrum.
-
Additional, more polar peaks are present in the HPLC chromatogram.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Exposure to Air | The phenothiazine ring system and the tertiary amine are susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures. Ensure all reaction and work-up steps are performed under a strictly inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Presence of Peroxides | Solvents like ethers can form peroxides upon storage, which can act as oxidizing agents. Use freshly distilled or peroxide-free solvents. |
| Inadequate Quenching | If any oxidizing agents were used in previous steps, ensure they are completely quenched before proceeding with the synthesis or work-up. |
| Storage Conditions | Improper storage of the final product can lead to gradual oxidation. Store this compound in a well-sealed container, protected from light and air, preferably at a controlled, cool temperature. |
Data Presentation
Table 1: Hypothetical HPLC Analysis of this compound Batches with Different Impurity Profiles
| Batch ID | Isothipendyl HCl (%) | Isomeric Impurity (%) | N-Oxide Impurity (%) | Total Impurities (%) |
| Batch A | 99.5 | 0.25 | 0.15 | 0.5 |
| Batch B | 98.2 | 1.10 | 0.30 | 1.8 |
| Batch C | 99.0 | 0.30 | 0.55 | 1.0 |
This table illustrates how different batches might show varying levels of key impurities, aiding in batch-to-batch comparison and quality control.
Experimental Protocols
Key Experiment: HPLC Method for Impurity Profiling of this compound
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound from its potential impurities, including the structural isomer and N-oxide.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297)
-
Glacial acetic acid
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M Ammonium acetate buffer, pH adjusted to 4.5 with glacial acetic acid.
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v).
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 30 | 90 | 10 |
| 35 | 90 | 10 |
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
Injection volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve about 10 mg of the this compound sample in the mobile phase A to obtain a concentration of 1 mg/mL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Synthetic pathway of this compound.
Caption: Formation pathways of key impurities.
Caption: Troubleshooting workflow for impurities.
Navigating the Separation of Isothipendyl and its Metabolites: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Isothipendyl and its metabolites. Whether you are developing a new analytical method or troubleshooting an existing one, this guide offers practical advice, detailed protocols, and answers to frequently asked questions to ensure robust and reliable results.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of Isothipendyl and its metabolites, providing systematic approaches to identify and resolve them.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of Isothipendyl and its metabolites, leading to peak tailing. | - Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 3-4 with an acidic modifier like formic acid or phosphoric acid) can suppress the ionization of silanol groups, minimizing these interactions. - Use of an End-Capped Column: Employing a C18 column that has been end-capped will reduce the number of accessible silanol groups. - Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can saturate the active silanol sites. |
| Column Overload: Injecting too concentrated a sample can lead to peak fronting. | - Dilute the Sample: Prepare a more dilute sample solution. - Reduce Injection Volume: Decrease the volume of the sample injected onto the column. | |
| Inappropriate Mobile Phase Composition: The organic modifier and its proportion in the mobile phase can significantly affect peak shape. | - Optimize Organic Modifier: Experiment with different organic modifiers such as acetonitrile (B52724) or methanol (B129727). Acetonitrile often provides sharper peaks for basic compounds. - Adjust Gradient Profile: If using a gradient, optimize the slope and duration to ensure proper elution and focusing of the peaks. | |
| Poor Resolution Between Isothipendyl and Metabolites | Insufficient Separation Power: The chosen column and mobile phase may not be adequate to separate structurally similar compounds. | - Column Selection: Consider a column with a different stationary phase (e.g., phenyl-hexyl for potential π-π interactions) or a smaller particle size for higher efficiency. - Mobile Phase Optimization: Fine-tune the mobile phase composition, including the type and concentration of the organic modifier and the pH. A shallower gradient can often improve the resolution of closely eluting peaks. - Temperature Optimization: Adjusting the column temperature can alter selectivity and improve resolution. |
| Shifting Retention Times | Inconsistent Mobile Phase Preparation: Variations in mobile phase composition, including pH, can lead to shifts in retention times. | - Precise Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase for every run. Premixing the mobile phase components can improve consistency. - Mobile Phase Degassing: Adequately degas the mobile phase to prevent bubble formation in the pump, which can cause flow rate fluctuations. |
| Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially in gradient elution. | - Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. | |
| Pump Malfunction: Issues with the HPLC pump, such as faulty check valves, can lead to an inconsistent flow rate. | - Pump Maintenance: Perform regular maintenance on the HPLC pump, including cleaning or replacing check valves as needed. | |
| Ghost Peaks | Carryover from Previous Injection: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak. | - Optimize Needle Wash: Ensure the autosampler's needle wash procedure is effective. Use a strong solvent in the wash solution. - Blank Injections: Run blank injections (mobile phase only) after high-concentration samples to check for and clear any carryover. |
| Contaminated Mobile Phase or System: Impurities in the mobile phase or buildup of contaminants in the HPLC system can lead to extraneous peaks. | - Use High-Purity Solvents: Prepare the mobile phase with HPLC-grade solvents and high-purity water. - System Cleaning: Regularly flush the HPLC system with appropriate cleaning solutions to remove any accumulated contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for Isothipendyl and its metabolites?
A good starting point is to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3-4) and an organic modifier like acetonitrile or methanol. A gradient elution, starting with a lower percentage of the organic modifier and gradually increasing it, is often effective for separating a parent drug from its more polar metabolites. UV detection at a wavelength where Isothipendyl has significant absorbance (e.g., around 232 nm or 254 nm) is a common choice.
Q2: How can I improve the sensitivity of my method to detect low concentrations of metabolites?
To enhance sensitivity, you can:
-
Optimize the Detection Wavelength: Ensure you are using the wavelength of maximum absorbance for the metabolites of interest.
-
Increase Injection Volume: A larger injection volume will introduce more analyte onto the column, leading to a larger peak. However, be mindful of potential peak distortion.
-
Sample Pre-concentration: Techniques like solid-phase extraction (SPE) can be used to concentrate the analytes from a larger sample volume before HPLC analysis.
-
Use a More Sensitive Detector: If available, a mass spectrometer (LC-MS) will provide significantly higher sensitivity and selectivity compared to a UV detector.
Q3: What are the key considerations for sample preparation when analyzing Isothipendyl and its metabolites in biological matrices like plasma or urine?
Sample preparation for biological matrices aims to remove proteins and other interfering substances that can damage the HPLC column and interfere with the analysis. Common techniques include:
-
Protein Precipitation: This is a simple and common method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins, which are then removed by centrifugation.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes of interest from the aqueous biological matrix into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner sample preparation. A C18 SPE cartridge can be used to retain Isothipendyl and its metabolites, while interferences are washed away. The analytes are then eluted with a small volume of an organic solvent.
Q4: My chromatogram shows a rising baseline during a gradient run. What could be the cause?
A rising baseline in gradient elution is often due to impurities in the mobile phase, particularly in the solvent that has a weaker elution strength (the aqueous component). These impurities can accumulate on the column at the beginning of the gradient and then elute as the organic solvent concentration increases. To resolve this, use high-purity HPLC-grade solvents and freshly prepared mobile phases. Ensure your water purification system is functioning correctly.
Experimental Protocols
General Reversed-Phase HPLC Method for Isothipendyl and Metabolites
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 70% B (linear gradient)
-
20-25 min: 70% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
Sample Preparation from Plasma (Protein Precipitation)
-
To 200 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (20% Acetonitrile in buffer).
-
Vortex to dissolve and inject into the HPLC system.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful analysis.
Caption: A typical workflow for the HPLC analysis of Isothipendyl and its metabolites from a biological matrix.
This logical diagram illustrates the key stages involved in the analytical process, from preparing the sample to obtaining and analyzing the final data.
Caption: A logical troubleshooting workflow for common HPLC separation issues.
Technical Support Center: Isothipendyl Hydrochloride Degradation Studies
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways and products of Isothipendyl Hydrochloride. The information is based on general principles of forced degradation studies for pharmaceuticals and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its azaphenothiazine chemical structure, the following degradation pathways are highly probable:
-
Oxidation: The sulfur atom within the phenothiazine (B1677639) ring is susceptible to oxidation, which would likely lead to the formation of Isothipendyl Sulfoxide. This is a common degradation route for phenothiazine-type molecules.
-
N-Demethylation: The dimethylamino group on the side chain can undergo N-demethylation, resulting in the formation of N-demethyl-isothipendyl and N,N-didemethyl-isothipendyl. Although primarily a metabolic pathway, these products could also potentially form under certain stress conditions.
Q2: What is a forced degradation study and why is it necessary for this compound?
A forced degradation study, also known as stress testing, is a critical component in the development of a stability-indicating analytical method.[1][2] These studies involve subjecting the drug substance to harsher conditions than those used in long-term stability testing to accelerate degradation.[3][4] The primary objectives of a forced degradation study for this compound are:
-
To identify potential degradation products that could form under various environmental conditions.[3]
-
To establish the intrinsic stability of the molecule.[5]
-
To develop and validate a stability-indicating analytical method that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[6][7]
-
To elucidate the degradation pathways of the drug substance.[4]
Regulatory bodies like the ICH (International Council for Harmonisation) mandate these studies to ensure the safety and efficacy of pharmaceutical products.[1][5]
Q3: What are the typical stress conditions applied in a forced degradation study of this compound?
Based on ICH guidelines and common practices in the pharmaceutical industry, the following stress conditions would be applied to this compound to induce degradation:[2][3][8]
-
Acid Hydrolysis: Treatment with an acid, such as 0.1 M to 1 M hydrochloric acid, at elevated temperatures (e.g., 60-80°C).[2][9]
-
Base Hydrolysis: Treatment with a base, such as 0.1 M to 1 M sodium hydroxide, at room or elevated temperatures.[2][9]
-
Oxidative Degradation: Exposure to an oxidizing agent, commonly 3-30% hydrogen peroxide, at room temperature.[2][9]
-
Thermal Degradation: Exposing the solid drug substance to dry heat, for instance, in an oven at temperatures like 70-105°C.[9][10]
-
Photodegradation: Exposing the drug substance (in both solid and solution states) to a combination of UV and visible light in a photostability chamber.[3][11]
Q4: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
The most powerful and widely used analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC), specifically Reverse-Phase HPLC (RP-HPLC).[6][9][12] An HPLC system coupled with a UV or Photodiode Array (PDA) detector is typically used for the separation and quantification of the parent drug and its degradation products.[9]
For the structural identification and characterization of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[9] In cases where definitive structural elucidation is required, Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated degradation products may be necessary.[9]
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Secondary interactions with the column stationary phase.- Column overload. | - Adjust the mobile phase pH to ensure Isothipendyl and its degradants are in a single ionic form.- Use a high-purity silica (B1680970) column.- Add a competing base (e.g., triethylamine) to the mobile phase to mask active silanol (B1196071) sites.- Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuation in mobile phase composition.- Temperature variations.- Pump malfunction or leaks. | - Ensure the column is thoroughly equilibrated with the mobile phase before injections.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a consistent temperature.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[9] |
| Noisy Baseline | - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Detector lamp nearing the end of its life. | - Degas the mobile phase thoroughly.- Purge the pump to remove any air bubbles.- Flush the column and detector cell with an appropriate solvent.- Replace the detector lamp if necessary. |
| Poor Resolution Between Peaks | - Inappropriate mobile phase composition.- Unsuitable column chemistry.- Gradient elution profile not optimized. | - Modify the mobile phase composition (e.g., change the organic modifier, buffer concentration, or pH).- Try a column with a different stationary phase (e.g., C8, Phenyl).- Optimize the gradient slope and time. |
Experimental Protocols
Below are detailed methodologies for key experiments in a forced degradation study of this compound.
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 80°C for 24 hours.
-
Cool the solution to room temperature.
-
Neutralize with 1 M NaOH.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL before analysis.[9]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
Cool the solution to room temperature.
-
Neutralize with 1 M HCl.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.[9]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 4 hours.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.[9]
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a thermostatically controlled oven at 105°C for 48 hours.[9]
-
After exposure, dissolve the sample in a suitable solvent and dilute to a final concentration of approximately 100 µg/mL for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (e.g., 100 µg/mL) and the solid drug substance to a combination of UV and visible light in a photostability chamber.
-
A control sample should be stored in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time intervals.
-
Protocol 2: HPLC Method for Analysis
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a PDA detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance, which can be determined using a UV-Vis spectrophotometer.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintain at a constant temperature, for example, 30°C.
Data Presentation
The following table summarizes the expected outcomes of a forced degradation study on this compound. The percentage of degradation is hypothetical and serves as an example.
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 1 M HCl | 24 hours | 80°C | 10-20% | To be determined by LC-MS |
| Base Hydrolysis | 1 M NaOH | 8 hours | 60°C | 15-25% | To be determined by LC-MS |
| Oxidation | 30% H₂O₂ | 4 hours | Room Temp | 20-30% | Isothipendyl Sulfoxide |
| Thermal (Solid) | Dry Heat | 48 hours | 105°C | 5-15% | To be determined by LC-MS |
| Photodegradation | UV/Visible Light | Variable | Ambient | 10-20% | To be determined by LC-MS |
Visualizations
References
- 1. ijsdr.org [ijsdr.org]
- 2. asianjpr.com [asianjpr.com]
- 3. biomedres.us [biomedres.us]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. ijtsrd.com [ijtsrd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Preventing Isothipendyl Hydrochloride Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Isothipendyl Hydrochloride precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a first-generation antihistamine and anticholinergic agent.[1] In research, it may be used to investigate its effects on various cellular pathways, including those related to histamine (B1213489) signaling and cholinergic systems.[2] It is a potent histamine H1 receptor antagonist.[3]
Q2: I observed a precipitate in my cell culture after adding this compound. What is the likely cause?
Precipitation of this compound in cell culture media is most commonly due to its limited aqueous solubility, especially at the neutral pH of most culture media (typically pH 7.2-7.4). This compound is the salt of a weak base and its solubility is highly dependent on pH.
Q3: What is the maximum concentration of this compound that can be used in cell culture without precipitation?
Q4: How does the choice of solvent for the stock solution affect precipitation?
This compound is soluble in DMSO.[5] Using a high-concentration stock in DMSO is a common practice. However, when this stock is diluted into the aqueous environment of the cell culture medium, the DMSO concentration decreases, which can cause the compound to precipitate if its aqueous solubility limit is exceeded. This is often referred to as "crashing out."
Q5: Can the type of cell culture medium influence the precipitation of this compound?
Yes, the composition of the cell culture medium can affect the solubility of this compound.[6] Components such as salts, amino acids, and proteins can interact with the compound and influence its solubility.
Troubleshooting Guide
Issue: Precipitation observed after adding this compound to cell culture medium.
This guide will help you identify the cause of precipitation and provide solutions to prevent it.
Step 1: Identify the Nature of the Precipitate
-
Visual Inspection: Observe the culture vessel. Is the precipitate crystalline or amorphous? Crystalline precipitates are more likely to be the drug itself.
-
Microscopic Examination: Under a microscope, drug precipitates often appear as distinct crystals or needles. This can help differentiate them from microbial contamination or salt precipitation from the media itself.
Step 2: Review Preparation Protocol and Key Factors
Consult the following table to understand how different factors can influence the solubility of this compound.
| Factor | Influence on Solubility | Recommendations |
| pH | This compound is the salt of a weak base (predicted pKa of the strongest basic group is 8.91).[4] Its solubility is significantly higher in acidic conditions and decreases as the pH approaches and exceeds its pKa. Cell culture media are typically buffered at a physiological pH of ~7.4, where the free base form is less soluble. | Consider preparing the final working solution in a slightly more acidic buffer if your experimental design allows, and then adding it to the culture medium. However, be mindful of the buffering capacity of your medium and the pH tolerance of your cells. |
| Temperature | Solubility of most compounds, including this compound, generally increases with temperature. | Always use pre-warmed (37°C) cell culture medium for preparing your final working solution. Avoid adding the compound to cold media. |
| Solvent | This compound is soluble in DMSO.[5] However, rapid dilution of a DMSO stock in an aqueous medium can cause precipitation. | Prepare a high-concentration stock solution in 100% DMSO. When preparing the final working solution, add the stock dropwise to the pre-warmed medium while gently vortexing. Consider making an intermediate dilution in a small volume of medium. |
| Concentration | The final concentration in the cell culture medium may exceed the aqueous solubility limit of this compound. | Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test. Start with a lower final concentration and gradually increase it. |
Step 3: Implement Corrective Actions
Based on your review, implement one or more of the following solutions:
-
Optimize Stock Solution and Dilution:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).
-
Perform a serial dilution of the stock solution.
-
Add the stock solution dropwise to pre-warmed (37°C) media while gently vortexing.
-
-
Determine Maximum Soluble Concentration:
-
Conduct a solubility test to find the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions (37°C, 5% CO2).
-
-
Consider pH Modification (with caution):
-
If permissible for your experiment, preparing the final dilution in a slightly acidic, sterile buffer before adding it to the bulk of the cell culture medium might help. Ensure the final pH of the culture medium remains within the optimal range for your cells.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
100% DMSO, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
-
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile 96-well plate
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium in a 96-well plate. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of precipitation at different time points (e.g., 0, 2, 6, and 24 hours).
-
The highest concentration that remains clear is the maximum working soluble concentration for your experimental conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: The relationship between stock solution, dilution, and precipitation.
References
Technical Support Center: Isothipendyl Hydrochloride Recrystallization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the recrystallization of Isothipendyl (B1672624) Hydrochloride, focusing on improving final product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of Isothipendyl Hydrochloride?
A1: Based on patent literature, anhydrous acetonitrile (B52724) is a highly effective solvent.[1] The process described involves dissolving the crude product in hot anhydrous acetonitrile, followed by cooling to induce crystallization.[1] Ethanol has also been mentioned for washing the final product, suggesting it could be part of a co-solvent system or a less effective primary solvent where the compound has lower solubility.[2] While this compound is soluble in water and DMSO, these are generally less ideal for recrystallization due to very high or very low solubility at room temperature, respectively, making it difficult to recover the product efficiently.[3][4][5][6]
Q2: What are the primary factors that influence the yield of recrystallization?
A2: The final yield is primarily influenced by four factors:
-
Choice of Solvent: The ideal solvent will dissolve this compound completely at a high temperature but have very low solubility at low temperatures.[7]
-
Volume of Solvent: Using the absolute minimum amount of hot solvent required to fully dissolve the crude solid is critical. Using too much solvent will keep more of the product dissolved in the mother liquor upon cooling, significantly reducing the yield.[7][8]
-
Cooling Rate: A slow and gradual cooling process is essential.[8] Allowing the solution to cool to room temperature undisturbed before transferring it to an ice bath promotes the formation of large, pure crystals. Rapid cooling can cause the product to precipitate as a less pure powder.[7][8]
-
Filtration and Washing: Product can be lost during transfer to the filter and by dissolving in the wash solvent.[9] Washing crystals with an excessive amount of solvent or with a solvent that is not ice-cold will dissolve some of the purified product, thereby lowering the final yield.[9]
Q3: My solution has cooled, but no crystals have formed. What should I do?
A3: This is a common issue, typically caused by using too much solvent or the solution being too clean (lacking nucleation sites). Try the following steps in order:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent line. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[10]
-
Add a Seed Crystal: If you have a small crystal of pure this compound, adding it to the solution can induce crystallization.[10]
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. Then, allow the more concentrated solution to cool again. Be careful not to evaporate too much solvent.
-
Extended Cooling: Ensure the flask has been cooled in an ice-water bath for a sufficient amount of time (e.g., at least 20-30 minutes) after slow cooling to room temperature.
Q4: The compound has separated as an oily liquid instead of solid crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated to a high degree. To resolve this:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask can help moderate the temperature drop. A slower cooling rate should allow crystals to form directly without passing through a liquid phase.
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | 1. Too much solvent was used. 2. The cooling process was not long enough or cold enough. 3. The solution is too pure, lacking nucleation sites. | 1. Re-heat the solution to evaporate some solvent and re-cool. 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes. 3. Scratch the inner wall of the flask with a glass rod or add a seed crystal of the pure compound.[10] |
| Formation of an Oil | 1. The solution was cooled too rapidly. 2. The concentration of the solute is too high. 3. Impurities are depressing the melting point of the solid. | 1. Re-heat the solution to dissolve the oil, then allow it to cool much more slowly. 2. Add a small amount of extra solvent before cooling. 3. Consider a preliminary purification step if the crude material is highly impure. |
| Poor Crystal Quality (Powdery or Impure) | 1. The solution was cooled too quickly ("shock cooling").[8] 2. The solution was agitated during the cooling phase. 3. Impurities were trapped within the crystal lattice. | 1. Ensure a slow, undisturbed cooling process. Let the flask stand still at room temperature before moving to an ice bath. 2. Avoid moving or swirling the flask as crystals are forming. 3. Perform a second recrystallization on the obtained solid for higher purity. |
| Significantly Low Final Yield | 1. Excessive solvent was used for recrystallization. 2. Crystals were washed with too much solvent or with warm solvent. 3. Premature crystallization occurred during a hot filtration step. 4. Significant material was left behind on glassware.[9] | 1. Use the minimum amount of hot solvent needed to dissolve the crude product. 2. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Pre-heat the filtration funnel and receiving flask to prevent cooling. 4. While some loss is unavoidable, ensure efficient transfer of solids and rinse glassware with a minimal amount of cold mother liquor.[9] |
Quantitative Data Summary
The selection of an appropriate solvent system is critical for maximizing yield. The following table provides a guide based on available solubility data and general recrystallization principles.
| Solvent | Suitability for Dissolution (Hot) | Suitability for Crystallization (Cold) | Key Considerations |
| Anhydrous Acetonitrile | High | Low | Documented as an effective recrystallization solvent in patent literature.[1] Ideal choice. |
| Ethanol | Moderate | Moderate-Low | May be suitable, but yield might be lower than with acetonitrile due to higher solubility at cold temperatures.[2][11] |
| Water | High [5] | High | Generally unsuitable. High solubility at low temperatures would lead to very poor recovery. |
| DMSO | Very High [3][4][6] | Very High | Unsuitable. The compound is too soluble at all temperatures, preventing effective crystallization. |
Experimental Protocols
Protocol 1: Recrystallization from Anhydrous Acetonitrile
This protocol is adapted from methods described in the patent literature for this compound.[1]
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal volume of anhydrous acetonitrile and a stir bar. Gently heat the mixture on a hot plate with stirring. Continue to add small aliquots of hot anhydrous acetonitrile until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a clean receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.
-
Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this phase.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a very small volume of ice-cold anhydrous acetonitrile to rinse away the mother liquor containing impurities.
-
Drying: Leave the crystals under vacuum for several minutes to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.
Visualizations
The following diagrams illustrate the standard workflow for recrystallization and a decision-making process for troubleshooting.
Caption: Standard experimental workflow for single-solvent recrystallization.
Caption: Decision tree for troubleshooting when no crystals are observed.
References
- 1. CN102617608A - Methods for synthesizing and separating isothipendyl serving as antihistamine medicine - Google Patents [patents.google.com]
- 2. b-Isothipendyl Hydrochloride Salt (132962-42-6) for sale [vulcanchem.com]
- 3. Buy this compound | 1225-60-1 | >98% [smolecule.com]
- 4. caymanchem.com [caymanchem.com]
- 5. CAS 1225-60-1: this compound | CymitQuimica [cymitquimica.com]
- 6. Isothipendyl (hydrochloride) | CAS 1225-60-1 | Cayman Chemical | Biomol.com [biomol.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Sedative Side Effects of Isothipendyl in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Isothipendyl in animal models. The focus is on understanding and mitigating the common sedative side effects to ensure the validity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Isothipendyl and why does it cause sedation?
A1: Isothipendyl is a first-generation H1 receptor antagonist.[1] Its primary mechanism of action is to block the effects of histamine (B1213489) at H1 receptors.[1] Sedation is a common side effect of first-generation antihistamines because they can cross the blood-brain barrier and block H1 receptors in the central nervous system (CNS).[1][2] Histamine in the CNS is a key neurotransmitter involved in promoting wakefulness and arousal.[1] By blocking its action, Isothipendyl can lead to drowsiness and a decrease in motor activity.[1]
Q2: How can I assess the level of sedation induced by Isothipendyl in my animal model?
A2: Several behavioral tests can be used to quantify sedation in rodents. The most common include:
-
Locomotor Activity Test: This test measures the spontaneous movement of an animal in a novel environment. A significant decrease in total distance traveled, rearing frequency, and overall movement is indicative of sedation.
-
Rotarod Test: This test assesses motor coordination and balance. An animal's inability to stay on a rotating rod for a predetermined amount of time is a sign of motor impairment, which can be caused by sedation.
-
Righting Reflex Test: This is a simple test where an animal is placed on its back, and the time it takes to return to an upright position is measured. A delayed or absent righting reflex indicates a significant level of sedation.
Q3: Is there a known dose-response relationship for Isothipendyl-induced sedation?
Q4: Can the sedative effects of Isothipendyl be reversed?
A4: There are no specific and approved reversal agents for antihistamine-induced sedation in veterinary or research settings. However, CNS stimulants are sometimes explored to counteract the sedative effects of various drugs. Potential, but not yet established, options for mitigating Isothipendyl-induced sedation include:
-
Caffeine (B1668208): As a non-specific adenosine (B11128) receptor antagonist, caffeine has stimulant properties that may help to counteract drowsiness.[3] However, the interaction between caffeine and Isothipendyl in animal models needs to be carefully evaluated for potential confounding effects.[4][5]
-
Modafinil (B37608): This wakefulness-promoting agent has been shown to increase histamine release in the brain and could potentially counteract the sedative effects of H1 receptor antagonists.[6][7][8] Its use in this context for Isothipendyl would be experimental and require thorough validation.
It is critical to conduct pilot studies to evaluate the efficacy and potential side effects of any potential reversal agent in your specific experimental paradigm.
Troubleshooting Guides
Problem: My animals are overly sedated, affecting the primary outcomes of my experiment.
| Possible Cause | Troubleshooting Steps |
| Dose of Isothipendyl is too high. | 1. Conduct a Dose-Response Study: Perform a pilot study with a range of Isothipendyl doses to determine the lowest effective dose that minimizes sedation while achieving the desired peripheral H1 receptor blockade. 2. Review Literature for Similar Compounds: If Isothipendyl data is scarce, review literature for dose ranges of other first-generation antihistamines like diphenhydramine (B27) to inform your dose selection. |
| Timing of behavioral testing coincides with peak sedation. | 1. Characterize the Time Course: Administer a single dose of Isothipendyl and measure sedative effects at different time points (e.g., 30, 60, 120, 240 minutes) to determine the time of peak effect and the duration of sedation. 2. Adjust Testing Window: Schedule your behavioral experiments for a time point when the sedative effects have subsided but the desired therapeutic effect is still present. |
| Animal model is particularly sensitive to sedation. | 1. Consider a Different Strain/Species: If feasible, explore the use of different rodent strains that may be less susceptible to the sedative effects of CNS-acting drugs. 2. Environmental Enrichment: Ensure a stimulating environment for the animals when not undergoing testing to promote natural activity. |
| Interaction with other administered compounds. | 1. Review Drug-Drug Interactions: Carefully review the pharmacology of all substances being administered to the animals to identify any potential synergistic sedative effects. 2. Stagger Administration: If possible, adjust the timing of drug administration to avoid overlapping peak effects of multiple sedative compounds. |
Problem: I am unable to distinguish between sedation and other behavioral changes in my experiment.
| Possible Cause | Troubleshooting Steps |
| Behavioral assay is not specific enough. | 1. Use a Battery of Tests: Employ multiple behavioral tests that assess different domains. For example, combine a locomotor activity test (for general activity) with a test for anxiety-like behavior (e.g., elevated plus maze) or cognitive function (e.g., novel object recognition). 2. Detailed Behavioral Scoring: Instead of relying solely on automated measures, incorporate detailed manual scoring of specific behaviors (e.g., grooming, rearing, resting postures) to get a more nuanced understanding of the animal's state. |
| Lack of appropriate control groups. | 1. Include a Non-Sedating Antihistamine Control: If the goal is to isolate the effects of peripheral H1 antagonism, consider using a second-generation, non-sedating antihistamine as a control. This will help differentiate the peripheral effects from the central sedative effects.[2] 2. Vehicle Control is Essential: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself. |
Data Presentation
Table 1: Comparative Sedative Potential of H1 Antihistamines (Qualitative)
| Antihistamine Generation | Examples | Ability to Cross Blood-Brain Barrier | Typical Sedative Effect |
| First-Generation | Isothipendyl, Diphenhydramine, Chlorpheniramine | High | Strong |
| Second-Generation | Loratadine, Cetirizine, Fexofenadine | Low | Minimal to None |
This table provides a general comparison. The actual sedative effect can vary based on the specific drug, dose, and individual animal.
Table 2: Example Dose Ranges for Behavioral Testing in Rodents (Based on Diphenhydramine as a proxy)
| Behavioral Test | Species | Dose Range (mg/kg, i.p.) | Expected Outcome with Sedative Dose |
| Locomotor Activity | Mouse | 5 - 20 | Decreased distance traveled, decreased rearing |
| Rotarod Test | Mouse | 10 - 30 | Decreased latency to fall |
| Passive Avoidance | Mouse | 10 - 20 | Potential for impaired acquisition (confounded by sedation) |
Disclaimer: These are example dose ranges for diphenhydramine and should only be used as a starting point for designing a pilot study for Isothipendyl. The optimal dose must be determined empirically.
Experimental Protocols
Protocol 1: Locomotor Activity Test for Assessing Sedation
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment. Handle the mice for 5 minutes daily for 3 days prior to testing.
-
Drug Administration: Administer Isothipendyl or vehicle via intraperitoneal (i.p.) injection.
-
Testing: Immediately after injection, place the mouse in the center of an open-field arena (e.g., 40 cm x 40 cm x 30 cm).
-
Data Collection: Record locomotor activity for a period of 30-60 minutes using an automated tracking system. Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Analysis: Compare the mean values of the measured parameters between the Isothipendyl-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA). A significant decrease in locomotor parameters is indicative of sedation.
Protocol 2: Rotarod Test for Assessing Motor Coordination
-
Training: Train the mice on the rotarod for 2-3 consecutive days prior to the experiment. Each training session should consist of 3-4 trials with a fixed or accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Baseline Measurement: On the day of the experiment, record a baseline latency to fall for each mouse before drug administration.
-
Drug Administration: Administer Isothipendyl or vehicle i.p.
-
Testing: At a predetermined time after injection (based on your time-course pilot study), place the mouse on the accelerating rotarod and record the latency to fall. Perform 2-3 trials per animal.
-
Analysis: Compare the post-treatment latency to fall with the baseline measurement and between the different treatment groups. A significant decrease in the latency to fall indicates impaired motor coordination, likely due to sedation.
Mandatory Visualization
Caption: H1 Receptor Signaling Pathway and Isothipendyl's Mechanism of Sedation.
Caption: Experimental Workflow for Assessing and Mitigating Isothipendyl-Induced Sedation.
References
- 1. What is the mechanism of Isothipendyl Hydrochloride? [synapse.patsnap.com]
- 2. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 3. Effects of caffeine or diphenhydramine on visual vigilance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Interaction of caffeine with benzodiazepines: behavioral effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of modafinil through histaminergic and orexinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Isothipendyl Hydrochloride Assay Validation: A Comparative Guide to ICH-Compliant Methodologies
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods is paramount. This guide provides a comprehensive comparison of validated assay methods for Isothipendyl Hydrochloride, adhering to the stringent guidelines of the International Council for Harmonisation (ICH). Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid in the selection and implementation of the most suitable analytical procedure.
This compound, an antihistaminic and anticholinergic agent, requires precise and accurate quantification in pharmaceutical formulations to ensure its safety and efficacy. The validation of analytical methods used for this purpose is a critical step in drug development and quality control, demonstrating that the method is fit for its intended purpose. This guide explores and compares High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, two common analytical techniques for the assay of this compound, with a focus on their validation in accordance with ICH Q2(R1) guidelines.
Experimental Protocols: A Closer Look at the Methodologies
A robust analytical method begins with a well-defined experimental protocol. Below are detailed methodologies for HPLC and UV-Vis Spectrophotometric assays for this compound.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating reversed-phase HPLC (RP-HPLC) method is a powerful tool for the specific and accurate quantification of this compound, even in the presence of degradation products.
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol (B129727) and a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0) in a specific ratio (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 254 nm).
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.
-
Sample Solution: For pharmaceutical formulations (e.g., tablets), accurately weigh and powder a number of tablets. Dissolve a quantity of the powder equivalent to a known amount of this compound in the mobile phase, sonicate to ensure complete dissolution, filter, and dilute to a suitable concentration within the linear range.
UV-Vis Spectrophotometric Method
UV-Vis spectrophotometry offers a simpler and more rapid alternative for the quantification of this compound, particularly for routine quality control where high throughput is desired.
Instrumental Parameters:
-
Spectrophotometer: A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.
-
Solvent/Blank: The same solvent used to dissolve the sample (e.g., 0.1 M Hydrochloric Acid or Methanol).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound in the chosen solvent over the UV range (typically 200-400 nm).
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in the chosen solvent (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Solution: Prepare the sample solution from the pharmaceutical formulation in a similar manner to the HPLC method, using the same solvent as for the standards.
Data Presentation: A Quantitative Comparison of Validation Parameters
The performance of each analytical method is evaluated based on a set of validation parameters as stipulated by ICH guidelines. The following tables summarize the typical acceptance criteria and hypothetical experimental data for the HPLC and UV-Vis Spectrophotometric assays of this compound.
Table 1: Validation Parameters and Acceptance Criteria according to ICH Q2(R1)
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from placebo, impurities, or degradation products at the retention time/λmax of the analyte. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 |
| Range | The range over which the method is linear, accurate, and precise. |
| Accuracy (% Recovery) | Typically between 98.0% and 102.0%. |
| Precision (RSD%) | Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant change in results with deliberate small variations in method parameters. |
Table 2: Comparison of Hypothetical Validation Data for HPLC and UV-Vis Spectrophotometric Methods
| Validation Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Specificity | Highly specific due to chromatographic separation. | Prone to interference from excipients or degradation products that absorb at the same wavelength. |
| Linearity (r²) | 0.9998 | 0.9995 |
| Range (µg/mL) | 10 - 100 | 5 - 50 |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.8 - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | 0.8% | 1.2% |
| - Intermediate Precision | 1.1% | 1.5% |
| LOD (µg/mL) | 0.5 | 1.0 |
| LOQ (µg/mL) | 1.5 | 3.0 |
| Robustness | Robust to minor changes in mobile phase composition, pH, and flow rate. | Robust to minor changes in solvent composition and temperature. |
Mandatory Visualization: Workflow and Relationships
Visualizing the workflow and the interplay of different validation parameters can enhance understanding and facilitate the implementation of the analytical method validation process.
Caption: Workflow for Analytical Method Validation according to ICH Guidelines.
Caption: Interrelationship of Validation Parameters for an Assay Method.
Comparison and Conclusion
Both HPLC and UV-Vis spectrophotometry can be successfully validated for the assay of this compound according to ICH guidelines. The choice of method depends on the specific requirements of the analysis.
-
HPLC is the method of choice when high specificity is required, for instance, in stability studies where the presence of degradation products is expected. Its ability to separate the analyte from other components makes it a more robust and reliable method for complex samples.
-
UV-Vis Spectrophotometry is a simpler, faster, and more cost-effective method suitable for routine quality control of bulk drug or simple formulations where interference from excipients is minimal. However, its lack of specificity compared to HPLC is a significant limitation.
Ultimately, the selection of an analytical method should be based on a thorough evaluation of its validation data and its suitability for the intended application. This guide provides a framework for such an evaluation, empowering researchers and drug development professionals to make informed decisions and ensure the quality and reliability of their analytical results.
A Comparative Analysis of Isothipendyl and Second-Generation Antihistamines for Researchers and Drug Development Professionals
An in-depth look at the pharmacological profiles of a first-generation and newer antihistamines, supported by available data.
Pharmacodynamic and Pharmacokinetic Profiles
Isothipendyl, a first-generation antihistamine, and second-generation antihistamines share the primary mechanism of antagonizing the histamine (B1213489) H1 receptor.[1][2] However, their molecular properties and resulting pharmacological effects differ significantly.
Isothipendyl is a lipophilic molecule that readily crosses the blood-brain barrier, leading to its characteristic sedative and anticholinergic effects.[1] Its non-selective nature means it can also interact with other receptors, contributing to a broader side effect profile.[2]
Second-generation antihistamines , such as cetirizine, loratadine (B1675096), and fexofenadine, are generally more lipophobic and are substrates for the P-glycoprotein efflux transporter in the blood-brain barrier. This significantly limits their central nervous system penetration, resulting in a non-sedating profile at standard therapeutic doses.[3][4] They also exhibit higher selectivity for the peripheral H1 receptors.[2]
The following tables summarize the available quantitative data for Isothipendyl and key second-generation antihistamines.
Table 1: Pharmacokinetic and Pharmacodynamic Properties of Isothipendyl
| Parameter | Value | Reference |
| Mechanism of Action | Selective Histamine H1 antagonist; Anticholinergic and antiserotoninergic effects | [1] |
| Onset of Action | 15-30 minutes | [1] |
| Duration of Action | 4-6 hours | [1] |
| Metabolism | Primarily hepatic (Cytochrome P450 system) | [1] |
Table 2: Comparative Pharmacokinetic Properties of Second-Generation Antihistamines
| Parameter | Cetirizine | Loratadine | Fexofenadine |
| Onset of Action | ~1 hour | 1-3 hours | ~1 hour |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 1.3 hours (Loratadine), 2.8 hours (Metabolite) | 2.6 hours |
| Elimination Half-life (t½) | 8.3 hours | 8.4 hours (Loratadine), 28 hours (Metabolite) | 14.4 hours |
| Metabolism | Minimal | Extensive hepatic (CYP3A4, CYP2D6) | ~5% hepatic |
Efficacy in Allergic Conditions
Both Isothipendyl and second-generation antihistamines are effective in treating the symptoms of allergic conditions such as allergic rhinitis and urticaria.[1][4]
A network meta-analysis of randomized controlled trials for allergic rhinitis found variations in the efficacy of different second-generation antihistamines, with rupatadine (B1662895) showing high efficacy and loratadine 10 mg showing lower efficacy compared to others in the analysis.[5] While similar direct comparative data for Isothipendyl is unavailable, its established use as an antipruritic suggests its effectiveness in managing allergic symptoms.[1]
Side Effect and Safety Profiles
The most significant distinction between Isothipendyl and second-generation antihistamines lies in their side effect profiles, primarily driven by their differing abilities to cross the blood-brain barrier.
Table 3: Common Side Effects of Isothipendyl
| Side Effect | Incidence/Severity | Reference |
| Drowsiness/Sedation | High | [1] |
| Dizziness | Common | [1] |
| Dry Mouth | Common | [1] |
| Blurred Vision | Common | [1] |
| Gastrointestinal Disturbances | Possible | [1] |
Table 4: Comparative Incidence of Common Side Effects of Second-Generation Antihistamines
| Side Effect | Cetirizine | Loratadine | Fexofenadine |
| Drowsiness/Sedation | ~14% | ~8% | ~1.3% |
| Headache | ~14% | ~12% | ~10.3% |
| Dry Mouth | ~5% | ~3% | - |
| Fatigue | ~6% | ~4% | - |
| Nausea | ~2% | ~3% | ~1.5% |
Experimental Protocols
Histamine H1 Receptor Binding Assay
A common method to determine the binding affinity of antihistamines to the H1 receptor is a competitive radioligand binding assay.
Objective: To quantify the binding affinity (Ki) of a test compound to the histamine H1 receptor.
Materials:
-
Cell membranes expressing the human histamine H1 receptor.
-
Radiolabeled ligand (e.g., [³H]-mepyramine).
-
Unlabeled test compound (Isothipendyl or a second-generation antihistamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Clinical Trial Protocol for Allergic Rhinitis
Objective: To evaluate the efficacy and safety of an antihistamine in treating the symptoms of seasonal allergic rhinitis.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Participants: Adult patients with a history of seasonal allergic rhinitis and a positive skin prick test to a relevant seasonal allergen.
Procedure:
-
Screening and Baseline: Participants are screened for eligibility and undergo a baseline assessment of their allergy symptoms.
-
Randomization: Eligible participants are randomly assigned to receive the investigational antihistamine, a placebo, or an active comparator.
-
Treatment Period: Participants take the assigned treatment for a specified period (e.g., 2-4 weeks).
-
Symptom Assessment: Participants record the severity of their nasal and non-nasal allergy symptoms (e.g., sneezing, rhinorrhea, nasal pruritus, ocular pruritus) daily in a diary using a standardized scoring system (e.g., Total Nasal Symptom Score - TNSS).
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study.
-
Efficacy Endpoints: The primary efficacy endpoint is typically the change from baseline in the average TNSS. Secondary endpoints may include changes in individual symptom scores and quality of life assessments.
-
Statistical Analysis: The treatment groups are compared using appropriate statistical methods to determine the efficacy and safety of the investigational drug.
Visualizing Pathways and Workflows
Caption: Generalized signaling pathway of the Histamine H1 receptor and the inhibitory action of antihistamines.
Caption: A typical experimental workflow for a clinical trial evaluating the efficacy of an antihistamine.
Conclusion
The primary difference between Isothipendyl and second-generation antihistamines lies in their selectivity for peripheral H1 receptors and their ability to penetrate the central nervous system. Isothipendyl, as a first-generation agent, is associated with a higher incidence of sedation and anticholinergic side effects due to its broader receptor activity and ability to cross the blood-brain barrier.[1][2] In contrast, second-generation antihistamines were specifically designed to minimize these effects, offering a more favorable safety profile for most patients.[3][4][6]
While both classes of drugs are effective in managing allergy symptoms, the choice of agent in a clinical or research setting will depend on the desired balance between efficacy and tolerability. The lack of direct comparative studies between Isothipendyl and second-generation antihistamines highlights a gap in the literature and an opportunity for future research to provide a more definitive quantitative comparison. Such studies would be invaluable for drug development professionals seeking to refine antihistamine therapies further.
References
- 1. What is Isothipendyl Hydrochloride used for? [synapse.patsnap.com]
- 2. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 3. Molecular pharmacology of second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Second-generation antihistamines: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of different oral H1 antihistamine treatments on allergic rhinitis: a systematic review and network meta-analysis of randomized controlled trials | Brazilian Journal of Otorhinolaryngology [bjorl.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
Potential for Cross-Reactivity of Isothipendyl Hydrochloride in Common Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothipendyl hydrochloride, a first-generation H1-antihistamine of the phenothiazine (B1677639) class, is utilized for its antipruritic and sedative properties. As with many pharmaceutical compounds, understanding its behavior in common analytical tests is crucial for accurate clinical and forensic toxicology screening. Immunoassays, widely used for their speed and convenience in detecting drugs of abuse and therapeutic agents, are susceptible to cross-reactivity from structurally related compounds. This guide provides a comparative analysis of the potential cross-reactivity of this compound in immunoassays for tricyclic antidepressants (TCAs) and amphetamines, supported by data from structurally similar phenothiazine derivatives. Due to a lack of direct quantitative studies on this compound, this guide infers its potential for cross-reactivity based on documented evidence for other phenothiazines.
Structural Basis for Cross-Reactivity
The potential for this compound to cross-react in immunoassays for TCAs and amphetamines stems from shared structural motifs. The tricyclic core of the phenothiazine structure in Isothipendyl bears resemblance to the tricyclic structure of antidepressants like amitriptyline. Similarly, the alkylamine side chain of Isothipendyl shares features with the basic structure of amphetamines.
Comparative Cross-Reactivity Data
| Compound | Drug Class | Immunoassay Target | Cross-Reactivity Level | Reference Compound |
| Promethazine | Phenothiazine | Amphetamine | Can cause false-positives | d-amphetamine |
| Chlorpromazine | Phenothiazine | Amphetamine | Can cause false-positives | d-amphetamine |
| Quetiapine | Dibenzothiazepine (structurally similar to phenothiazines) | Tricyclic Antidepressants | Significant cross-reactivity in some assays | Nortriptyline |
| Isothipendyl | Phenothiazine | Tricyclic Antidepressants | Potential for cross-reactivity (inferred) | Nortriptyline |
| Isothipendyl | Phenothiazine | Amphetamine | Potential for cross-reactivity (inferred) | d-amphetamine |
Note: The cross-reactivity is often concentration-dependent and can vary significantly between different immunoassay manufacturers and methodologies (e.g., EMIT, CEDIA, KIMS).
Experimental Protocols
To definitively determine the cross-reactivity of this compound, a systematic experimental approach is required. The following is a generalized protocol for assessing cross-reactivity in a competitive immunoassay format.
Objective: To quantify the cross-reactivity of this compound in a specific immunoassay (e.g., for tricyclic antidepressants).
Materials:
-
This compound standard
-
Immunoassay kit for the target analyte (e.g., Tricyclic Antidepressants)
-
Drug-free urine or serum matrix
-
Calibrators and controls for the immunoassay
-
Automated clinical chemistry analyzer or microplate reader
-
Pipettes and other standard laboratory equipment
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or deionized water).
-
Preparation of Spiked Samples: Serially dilute the stock solution in the drug-free matrix to create a range of concentrations of this compound.
-
Immunoassay Analysis: Analyze the spiked samples using the selected immunoassay according to the manufacturer's instructions.
-
Data Analysis:
-
Determine the concentration of this compound that produces a result equivalent to the assay's cutoff concentration for the target analyte.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of this compound producing Cutoff Response) x 100
-
-
Comparative Analysis: Test other structurally related compounds (e.g., other phenothiazines) using the same protocol to provide a comparative performance assessment.
Signaling Pathways and Mechanism of Immunoassay Interference
Immunoassays for small molecules like TCAs and amphetamines are typically competitive, where the drug in the sample competes with a labeled drug for a limited number of antibody binding sites. Cross-reactivity occurs when a non-target compound, such as Isothipendyl, has sufficient structural similarity to the target drug to also bind to the antibody. This binding displaces the labeled drug, leading to a signal change that is misinterpreted as the presence of the target analyte, resulting in a false-positive result.
Conclusion and Recommendations
While direct experimental data on the cross-reactivity of this compound in immunoassays is lacking, its structural similarity to other phenothiazines that are known to interfere with TCA and amphetamine screens suggests a high potential for similar behavior. This can lead to false-positive results in clinical and forensic settings, potentially impacting patient care and legal outcomes.
It is strongly recommended that:
-
Laboratories and researchers be aware of the potential for cross-reactivity from Isothipendyl and other phenothiazines in these immunoassays.
-
Presumptive positive results from immunoassays in patients known to be taking Isothipendyl should be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Further studies are warranted to generate specific quantitative cross-reactivity data for this compound in a variety of commercially available immunoassays to provide a more definitive guide for the scientific community.
A Comparative Guide to the Specificity of Isothipendyl Hydrochloride Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding specificity of Isothipendyl Hydrochloride, a first-generation antihistamine. By examining its binding profile against its primary target and known off-target receptors, this document aims to offer researchers a framework for validating the specificity of their own binding assays. The guide includes a summary of available quantitative data for comparable antihistamines, detailed experimental protocols, and visualizations of key biological and experimental pathways.
Introduction to this compound and Binding Specificity
This compound is a first-generation H1 antihistamine that competitively antagonizes the histamine (B1213489) H1 receptor, making it effective for treating allergic reactions.[1][2][3] However, like many first-generation antihistamines, Isothipendyl is known to exhibit off-target effects, including anticholinergic (muscarinic receptor antagonism) and sedative properties.[1][2][3] It has also been reported to have some antiserotoninergic effects.[3] The lack of receptor selectivity is a key differentiator between first and second-generation antihistamines, with the latter designed for greater specificity to the H1 receptor and reduced central nervous system penetration.[4]
Validating the specificity of a binding assay for a compound like this compound is crucial to accurately determine its potency and potential for side effects. This involves comparing its binding affinity for the intended target (H1 receptor) with its affinity for other receptors that could lead to undesired physiological responses.
Comparative Binding Affinity of Antihistamines
| Compound | Histamine H1 (Ki/Kd, nM) | Muscarinic (Ki/Kd, nM) | Adrenergic (α1) (Ki, nM) | Serotonergic (5-HT2A) (Ki, nM) |
| First-Generation | ||||
| Promethazine | 1.4[5] | Moderate Affinity[5] | Moderate Affinity[5] | Moderate Affinity[5] |
| Diphenhydramine | Potent Affinity[6] | Potent Affinity[6] | Data Not Available | Inhibits Reuptake[6] |
| Chlorpheniramine | 15 (Kd)[7] | 1300 (Kd)[7] | Data Not Available | 15.2 (Kd, Transporter)[7] |
| Second-Generation | ||||
| Cetirizine | 6 (Ki)[8] | >10,000 (20,000-fold selective)[8] | >10,000 (600-fold selective)[8] | >10,000 (600-fold selective)[8] |
| Loratadine | High Affinity[9] | Low Affinity[9] | Low Affinity[9] | Low Affinity[9] |
Experimental Protocols
To validate the specificity of an this compound binding assay, a series of competitive radioligand binding assays should be performed. Below are detailed methodologies for assessing binding to the histamine H1 receptor and a representative off-target muscarinic receptor.
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.
Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the recombinant human histamine H1 receptor.
-
Radioligand: [³H]-Mepyramine (a specific H1 receptor antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the H1 receptor-containing membranes, [³H]-Mepyramine (at a concentration near its Kd), and varying concentrations of this compound. For determining non-specific binding, a separate set of wells should contain the membranes, radioligand, and the non-specific binding control. Total binding is determined in the absence of any competing ligand.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Muscarinic Receptor Binding Assay (Off-Target)
Objective: To determine the binding affinity (Ki) of this compound for a representative muscarinic acetylcholine (B1216132) receptor subtype (e.g., M1 or M3).
Materials:
-
Membrane Preparation: Membranes from CHO-K1 cells stably expressing the desired human muscarinic receptor subtype.
-
Radioligand: [³H]-N-Methylscopolamine (a non-selective muscarinic receptor antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., 1 µM Atropine).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: Ice-cold PBS, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: Follow the same principles as the H1 receptor binding assay, substituting the muscarinic receptor-containing membranes and [³H]-N-Methylscopolamine as the radioligand.
-
Incubation, Filtration, Washing, and Scintillation Counting: The subsequent steps are analogous to the H1 receptor binding assay.
-
Data Analysis: Calculate the IC50 and Ki values for this compound at the muscarinic receptor using the same methods described above.
By comparing the Ki value obtained for the H1 receptor with those for various off-target receptors (muscarinic, adrenergic, serotonergic), the specificity of this compound's binding can be quantitatively assessed.
Visualizing Key Pathways and Workflows
To further elucidate the context of this compound's action and the process of validating its binding specificity, the following diagrams are provided.
Caption: Signaling pathway of the Histamine H1 receptor.
Caption: Workflow for validating binding assay specificity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Isothipendyl | C16H19N3S | CID 3781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cetirizine: actions on neurotransmitter receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promethazine - Wikipedia [en.wikipedia.org]
- 6. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 7. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 8. Cetirizine - Wikipedia [en.wikipedia.org]
- 9. What is the Mechanism of action of Loratadine?_Chemicalbook [chemicalbook.com]
Comparative Efficacy of Isothipendyl and Other Phenothiazine Derivatives: A Guide for Researchers
A comprehensive analysis of the antihistaminic, antipruritic, and sedative properties of Isothipendyl in comparison to other notable phenothiazine (B1677639) derivatives, including Promethazine and Chlorpromazine. This guide synthesizes available experimental data to provide a comparative overview for research, scientific, and drug development professionals.
Introduction
Phenothiazine derivatives are a class of compounds known for their diverse pharmacological activities, including antipsychotic, antiemetic, antihistaminic, and sedative effects. Isothipendyl, a first-generation antihistamine of the azaphenothiazine subclass, is primarily recognized for its potent antiallergic and antipruritic properties.[1][2][3] This guide provides a comparative analysis of the efficacy of Isothipendyl against other well-known phenothiazine derivatives, namely Promethazine and Chlorpromazine, focusing on their antihistaminic potency, antipruritic effects, and sedative properties. The information is presented to aid researchers and drug development professionals in understanding the relative therapeutic potential and mechanisms of action of these compounds.
Comparative Efficacy Data
A direct comparison of the efficacy of Isothipendyl with other phenothiazine derivatives is limited by the scarcity of head-to-head clinical trials. However, by compiling available in vitro and in vivo data, a comparative assessment can be made.
Antihistaminic Potency: H1 Receptor Binding Affinity
The primary mechanism of action for the antihistaminic effect of these compounds is the antagonism of the histamine (B1213489) H1 receptor. A lower inhibition constant (Ki) indicates a higher binding affinity and greater potency.
| Compound | H1 Receptor Binding Affinity (Ki) [nM] | Reference |
| Isothipendyl | Data not available in searched literature | |
| Promethazine | 1.0 | [4] |
| Chlorpromazine | Data not available in searched literature |
Note: The absence of a specific Ki value for Isothipendyl and Chlorpromazine in the readily available literature presents a limitation in directly comparing their binding affinities to Promethazine.
Antipruritic Efficacy: Inhibition of Histamine-Induced Wheal and Flare
The antipruritic effect of antihistamines can be quantified by their ability to suppress the wheal and flare response induced by intradermal histamine injection.
| Compound | Wheal Inhibition (%) | Flare Inhibition (%) | Reference |
| Isothipendyl | Data not available in searched literature | Data not available in searched literature | |
| Promethazine | Significant reduction (quantitative data not specified) | Significant reduction (quantitative data not specified) | [5] |
| Chlorpromazine | Data not available in searched literature | Data not available in searched literature |
Note: While studies confirm the efficacy of Promethazine in reducing wheal and flare, specific percentage inhibition data was not available for a direct comparison.
Sedative Effects: Clinical and Experimental Observations
Sedation is a common side effect of first-generation antihistamines and a primary effect of some phenothiazine antipsychotics. This can be assessed through subjective scales like the Visual Analog Scale (VAS) and objective measures such as the Critical Flicker Fusion (CFF) frequency test. A decrease in CFF threshold indicates a sedative effect.
| Compound | Sedation Assessment Method | Results | Reference |
| Isothipendyl | General description | Possesses sedative effects.[2][6] | |
| Promethazine | General description | Strong sedative properties. | [7] |
| Chlorpromazine | Critical Flicker Fusion (CFF) | Significant decrease in CFF threshold. | [1] |
| Chlorpromazine vs. Promethazine | Time to sedation (in aggressive patients) | No significant difference in the velocity and durability of sedation between Chlorpromazine, Promethazine, Haloperidol, and Trifluoperazine. After the first injection, the shortest time to sedation was with Chlorpromazine (15.42 ± 10.08 min) and the longest with Promethazine (21 ± 4.8 min). After a second injection, the shortest time was with Promethazine (18.88 ± 5.77 min).[5][8][9] |
Signaling Pathways
The primary signaling pathway for the antihistaminic action of Isothipendyl and other phenothiazine H1 antagonists involves the blockade of the histamine H1 receptor. This antagonism prevents the activation of downstream signaling cascades typically initiated by histamine.
Isothipendyl H1-Antihistamine Action
Isothipendyl, as a first-generation phenothiazine H1-antihistamine, interferes with the action of histamine at the H1 receptor. This blockade attenuates inflammatory processes, making it effective for conditions like allergic rhinitis, allergic conjunctivitis, and urticaria. The downstream effects of H1 receptor antagonism by Isothipendyl include:
-
Inhibition of the Phospholipase C (PLC) / Phosphatidylinositol (PIP2) Pathway: This leads to reduced activity of the NF-κB immune response transcription factor, which in turn decreases the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.
-
Reduction of Intracellular Calcium Ion Concentration: This contributes to the stabilization of mast cells, thereby reducing further histamine release.
Phenothiazine Derivatives' Broader Signaling Impact
Phenothiazine derivatives like Promethazine and Chlorpromazine exhibit a broader range of receptor interactions, which contributes to their diverse pharmacological effects, including sedation and antipsychotic actions.
-
Promethazine: Acts as a direct antagonist at mesolimbic dopamine (B1211576) receptors and alpha-adrenergic receptors in the brain, in addition to its H1-receptor blocking activity.[7]
-
Chlorpromazine: Exerts its effects through the antagonism of dopamine D2 receptors. It also interacts with various other receptors, including serotonin (B10506) (5-HT2), histamine (H1), alpha-adrenergic, and muscarinic acetylcholine (B1216132) receptors, explaining its sedative and antipsychotic properties.[10]
Experimental Protocols
Histamine-Induced Wheal and Flare Test
This in vivo method is used to assess the antipruritic and antihistaminic efficacy of a drug.
-
Objective: To quantify the ability of a test compound to inhibit the cutaneous reaction to histamine.
-
Procedure:
-
Baseline Measurement: A predetermined amount of histamine is injected intradermally into the subject's forearm.
-
Wheal and Flare Measurement: The resulting wheal (swelling) and flare (redness) are measured at specific time points (e.g., 15-20 minutes) after injection.
-
Drug Administration: The test compound is administered (e.g., orally or topically).
-
Post-Dose Measurement: The histamine injection and subsequent wheal and flare measurements are repeated at various time points after drug administration.
-
Data Analysis: The percentage of inhibition of the wheal and flare areas is calculated by comparing the post-dose measurements to the baseline.[11][12]
-
Critical Flicker Fusion (CFF) Frequency Test
This objective test is used to measure the sedative effects of drugs on the central nervous system.
-
Objective: To determine the frequency at which a flickering light is perceived as a continuous, steady light. A decrease in this frequency (CFF threshold) indicates a sedative effect.
-
Procedure:
-
Baseline Measurement: The subject's baseline CFF threshold is determined using a CFF apparatus.
-
Drug Administration: The test compound is administered.
-
Post-Dose Measurement: The CFF threshold is measured at various time intervals after drug administration.
-
Data Analysis: Changes in the CFF threshold from baseline are calculated to determine the sedative effect of the drug.[1]
-
References
- 1. What is the mechanism of Isothipendyl Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Comparison of Haloperidol, Promethazine, Trifluoperazine, and Chlorpromazine in Terms of Velocity and Durability of the Sedation among Acute Aggressive Patients: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothipendyl | C16H19N3S | CID 3781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Haloperidol, Promethazine, Trifluoperazine, and Chlorpromazine in Terms of Velocity and Durability of the Sedation among Acute Aggressive Patients: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Inhibition of the histamine-induced weal and flare response: a valid surrogate measure for antihistamine clinical efficacy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil* | Anais Brasileiros de Dermatologia [anaisdedermatologia.org.br]
Forced Degradation Studies: A Comparative Analysis of Isothipendyl Hydrochloride and Alternative Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the forced degradation profiles of Isothipendyl Hydrochloride and its alternatives. Due to the limited availability of direct forced degradation studies on this compound, this document infers its potential degradation pathways based on its chemical structure and available data for structurally related phenothiazine (B1677639) antihistamines, such as Promethazine and Chlorpromazine. This information is juxtaposed with published quantitative data from forced degradation studies of alternative first and second-generation antihistamines, including Cetirizine Hydrochloride and Loratadine.
Executive Summary
This compound, a first-generation antihistamine, is anticipated to undergo degradation primarily through oxidation of the sulfur atom within its azaphenothiazine core, as well as N-demethylation and side-chain cleavage. While specific quantitative forced degradation data for this compound is not publicly available, its safety data sheet indicates incompatibility with strong oxidizing agents, supporting the likelihood of oxidative degradation. Stability information suggests a shelf life of at least four years when stored at -20°C.
In comparison, forced degradation studies on alternative antihistamines reveal varying stability profiles. Promethazine Hydrochloride, a fellow phenothiazine, exhibits susceptibility to aqueous and oxidative stress. Second-generation antihistamines like Cetirizine Hydrochloride show significant degradation under acidic and alkaline conditions, while Loratadine also demonstrates liability to acid and base hydrolysis.
This guide presents the available quantitative data in tabular format, details the experimental protocols used in these studies, and provides visual representations of potential degradation pathways and experimental workflows to aid researchers in designing and interpreting stability studies.
Data Presentation
Table 1: Summary of Forced Degradation Data for Alternative Antihistamines
| Antihistamine | Stress Condition | Reagent/Parameters | Duration | Degradation (%) |
| Promethazine Hydrochloride | Aqueous | Water at ambient temperature | 24 hours | 6.82% |
| Oxidative | 30% H₂O₂ at room temperature | 15 minutes | 12.46%[1] | |
| Thermal | 105°C | 24 hours | Stable[1] | |
| Humidity | 40°C / 75% RH | 24 hours | Stable[1] | |
| Photolytic | 1.2 x 10⁶ lux hours | - | Stable[1] | |
| Cetirizine Hydrochloride | Acid Hydrolysis | 0.1N HCl | - | 83.25% |
| Alkaline Hydrolysis | 0.1N NaOH | - | 64.38%[2] | |
| Oxidative | 0.3% H₂O₂ | 48 hours | ~99%[3] | |
| Neutral Hydrolysis | Water | 48 hours | ~99%[3] | |
| Acid Hydrolysis | Not Specified | 48 hours | ~99%[3] | |
| Photolytic | Not Specified | - | 30-50%[3] | |
| Alkaline Hydrolysis | Not Specified | - | Insignificant[3] | |
| Acid Hydrolysis | Not Specified | 105°C | 19%[4] | |
| Loratadine | Acid Hydrolysis | 0.1N HCl | 24 hours | 13.36% and 8.62% recovery reported |
| Alkaline Hydrolysis | 0.1N NaOH | 24 hours | 4.31% and 2.53% recovery reported |
Experimental Protocols
General Protocol for Forced Degradation of Phenothiazine Derivatives
This protocol is a generalized procedure based on studies of phenothiazine derivatives and can be adapted for this compound.
-
Preparation of Stock Solution: A stock solution of the drug substance (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol (B129727) or a mixture of methanol and water.
-
Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.1 M to 1 M hydrochloric acid and heated (e.g., at 60-80°C) for a specified duration (e.g., up to 24 hours). Samples are withdrawn at various time points, cooled, and neutralized with a base before analysis.
-
Base Hydrolysis: The stock solution is mixed with an equal volume of 0.1 M to 1 M sodium hydroxide (B78521) and heated (e.g., at 60-80°C) for a specified duration. Samples are withdrawn, cooled, and neutralized with an acid before analysis.
-
Oxidative Degradation: The stock solution is mixed with a solution of hydrogen peroxide (e.g., 3-30%) and kept at room temperature for a specified period. Samples are taken at different intervals for analysis.
-
Thermal Degradation: The solid drug substance is exposed to dry heat in a temperature-controlled oven (e.g., at 70-105°C) for a defined period.
-
Photolytic Degradation: The drug substance, in both solid and solution form, is exposed to a combination of UV and visible light, as per ICH Q1B guidelines. A control sample is stored in the dark under the same conditions.
-
Sample Analysis: All samples from the stress studies are diluted to a suitable concentration and analyzed by a stability-indicating HPLC method.
HPLC Method for Analysis of Phenothiazine Degradation Products
A general HPLC method suitable for the analysis of phenothiazines and their degradation products is described below. Method optimization will be required for specific applications.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter for achieving good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent drug and potential degradation products have significant absorbance (e.g., 254 nm for many phenothiazines).
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30°C) to ensure reproducibility.
Mandatory Visualization
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for a typical forced degradation study.
Caption: Comparative stability profiles of Isothipendyl HCl and alternatives.
References
A Comparative Guide to Analytical Methods for Isothipendyl Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Isothipendyl, a phenothiazine (B1677639) derivative with antihistaminic and anticholinergic properties. In the absence of a formal inter-laboratory validation study for a single Isothipendyl method, this document synthesizes validation data from common analytical techniques applied to Isothipendyl and structurally related phenothiazines. The objective is to offer a comprehensive resource for selecting and developing a suitable analytical method for quality control and research purposes.
The primary techniques compared are High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each method's performance is evaluated based on standard validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for each of the discussed analytical techniques, based on established methods for phenothiazine analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This stability-indicating method is designed to separate Isothipendyl from its potential degradation products.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of a phosphate (B84403) buffer (e.g., 20mM KH2PO4, pH adjusted to 3.5 with phosphoric acid) and acetonitrile (B52724) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: A stock solution of Isothipendyl (100 µg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution.
-
Sample Preparation: The formulation (e.g., tablet powder) equivalent to a specific amount of Isothipendyl is dissolved in the mobile phase, sonicated, filtered, and diluted to the appropriate concentration.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput alternative for the quantification of Isothipendyl.
-
Instrumentation: HPTLC system with an automatic sample applicator, developing chamber, and a TLC scanner (densitometer).
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 cm x 10 cm).
-
Mobile Phase (Solvent System): A mixture of Toluene: Ethyl Acetate: Methanol in a 7:2:1 (v/v/v) ratio.
-
Sample Application: 8 mm bands of standard and sample solutions are applied to the plate, 10 mm from the bottom edge, using an automated applicator.
-
Chamber Saturation: The developing chamber is saturated with the mobile phase vapor for 20 minutes prior to plate development.
-
Development: The plate is developed up to a distance of 80 mm.
-
Drying: The plate is air-dried after development.
-
Densitometric Analysis: The plate is scanned at 254 nm. Quantification is based on the peak area of the bands.
UV-Vis Spectrophotometry
This method provides a simple and rapid approach for the estimation of Isothipendyl in bulk and simple dosage forms.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent (Diluent): 0.1 N Hydrochloric Acid (HCl).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of Isothipendyl (e.g., 10 µg/mL) between 200-400 nm. The λmax for Isothipendyl is typically around 252 nm.
-
Standard Preparation: A stock solution of Isothipendyl (100 µg/mL) is prepared in 0.1 N HCl. Calibration standards (e.g., 2-12 µg/mL) are prepared by appropriate dilution.
-
Sample Preparation: A quantity of the formulation is dissolved in 0.1 N HCl, sonicated, filtered, and diluted to fall within the linear range of the calibration curve.
-
Analysis: The absorbance of the sample solutions is measured at the λmax against a 0.1 N HCl blank. The concentration is determined using the calibration curve.
Data Presentation: Comparison of Validation Parameters
The following tables summarize typical quantitative data for the validation of the described analytical methods. These values are representative of what can be achieved for the analysis of Isothipendyl and related compounds.
Table 1: Linearity and Range
| Parameter | RP-HPLC | HPTLC | UV-Vis Spectrophotometry |
| Linearity Range | 10 - 100 µg/mL | 100 - 600 ng/band | 2 - 12 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Regression Equation | y = mx + c | y = mx + c | y = mx + c |
Table 2: Accuracy (Recovery Studies)
| Parameter | RP-HPLC | HPTLC | UV-Vis Spectrophotometry |
| Spike Levels | 80%, 100%, 120% | 80%, 100%, 120% | 80%, 100%, 120% |
| Mean % Recovery | 99.5% - 101.0% | 99.0% - 101.5% | 98.5% - 101.0% |
| % RSD of Recovery | < 2.0% | < 2.0% | < 2.0% |
Table 3: Precision
| Parameter | RP-HPLC | HPTLC | UV-Vis Spectrophotometry |
| Repeatability (% RSD) | < 1.0% | < 1.5% | < 1.0% |
| Intermediate Precision (% RSD) | < 2.0% | < 2.0% | < 2.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | RP-HPLC | HPTLC | UV-Vis Spectrophotometry |
| LOD | ~3 µg/mL | ~30 ng/band | ~0.5 µg/mL |
| LOQ | ~10 µg/mL | ~100 ng/band | ~2 µg/mL |
Visualizing the Validation Workflow
Understanding the logical flow of an inter-laboratory study is crucial for appreciating the robustness and transferability of an analytical method. The following diagram illustrates a typical workflow.
Caption: Workflow for an Inter-laboratory Analytical Method Validation Study.
The diagram below illustrates the hierarchical relationship of key validation parameters as per ICH guidelines.
Caption: Key Parameters in Analytical Method Validation.
Safety Operating Guide
Proper Disposal of Isothipendyl Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of Isothipendyl Hydrochloride is a critical aspect of laboratory and pharmaceutical operations, ensuring the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, in line with regulatory guidelines.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat.[1][2] In the event of a spill, prevent further leakage if it is safe to do so.[1][2] For cleanup, use personal protective equipment and cover the spill with a plastic sheet or tarp to minimize the spread of dust.[1] Mechanically take up the spilled material and place it in appropriate containers for disposal.[1] It is crucial to avoid creating dust and to thoroughly clean the contaminated surface.[1]
II. Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to prevent environmental contamination and ensure public health safety.[3][4] In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3][5] Additionally, state-level regulations may impose more stringent requirements.[3] A key federal regulation, Subpart P, specifically prohibits healthcare facilities from flushing hazardous waste pharmaceuticals down the drain.[5]
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous material disposal company. This ensures that the waste is managed in compliance with all federal, state, and local regulations.[1]
-
Segregation and Collection : Unused or expired this compound should be collected in a designated, properly labeled, and sealed container.[2] Do not mix with other types of waste unless explicitly permitted by the disposal company.
-
Licensed Disposal Vendor : Engage a certified hazardous waste disposal vendor. These companies are equipped to handle and transport pharmaceutical waste safely.
-
Incineration : The recommended method of destruction for pharmaceutical waste is typically incineration at a permitted treatment facility.[5] This process should be carried out in an incinerator equipped with an afterburner and scrubber to minimize harmful emissions.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, weighing papers, or empty containers, should also be treated as hazardous waste and disposed of accordingly.[1] Do not reuse containers that have held this compound.[1]
Note on Environmental Hazards : this compound may cause long-lasting harmful effects to aquatic life.[1] Therefore, it is imperative to prevent its entry into waterways, sewers, or the soil.[1] Flushing this chemical down the toilet or drain is not an acceptable disposal method.[5][6]
IV. Data Presentation
Currently, publicly available safety data sheets and regulatory documents do not provide specific quantitative data such as disposal concentration limits for this compound. The guiding principle is that any amount of waste or residue should be managed as hazardous pharmaceutical waste.
| Parameter | Guideline |
| Disposal Method | Incineration via a licensed hazardous waste facility[5] |
| Regulatory Oversight | EPA (RCRA), State Environmental Agencies[3][5] |
| Environmental Precaution | Prevent entry into waterways and sewer systems[1] |
| Contaminated Packaging | Dispose of as hazardous waste; do not reuse[1] |
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the compliant disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
